Rifamycin O
Description
Properties
CAS No. |
14487-05-9 |
|---|---|
Molecular Formula |
C39H47NO14 |
Molecular Weight |
753.8 g/mol |
IUPAC Name |
[(7'S,9'Z,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'Z,21'Z)-2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate |
InChI |
InChI=1S/C39H47NO14/c1-17-11-10-12-18(2)37(48)40-24-15-39(51-16-26(42)53-39)29-27(33(24)46)32(45)22(6)35-28(29)36(47)38(8,54-35)50-14-13-25(49-9)19(3)34(52-23(7)41)21(5)31(44)20(4)30(17)43/h10-15,17,19-21,25,30-31,34,43-45H,16H2,1-9H3,(H,40,48)/b11-10-,14-13-,18-12-/t17-,19+,20+,21+,25-,30-,31+,34+,38-,39?/m0/s1 |
InChI Key |
RAFHKEAPVIWLJC-PQVBCCSKSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C |
Isomeric SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C |
Pictograms |
Health Hazard; Environmental Hazard |
Synonyms |
4-O-(Carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-rifamycin γ-Lactone; NSC 182391; |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Rifamycin O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 13, 2025
Abstract
This technical guide provides an in-depth overview of the discovery and isolation of Rifamycin O, a key intermediate in the synthesis of several clinically important rifamycin antibiotics. The document details the historical context of its discovery, the biosynthetic pathway, and comprehensive experimental protocols for the fermentation of Amycolatopsis mediterranei to produce its precursor, Rifamycin B. Furthermore, it outlines the chemical conversion of Rifamycin B to Rifamycin O, and subsequent isolation and purification procedures. Quantitative data is presented in structured tables for clarity, and logical and experimental workflows are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the processes involved. This guide is intended to be a valuable resource for researchers, scientists, and professionals engaged in the field of antibiotic research and drug development.
Introduction: The Genesis of Rifamycins
The story of rifamycins began in 1957 in the laboratories of Gruppo Lepetit SpA in Milan, Italy, where scientists Piero Sensi and Pinhas Margalith isolated a new antibiotic complex from a soil sample containing the bacterium Streptomyces mediterranei[1]. This bacterium was later reclassified as Amycolatopsis mediterranei[1]. The initial mixture of compounds was termed the "rifamycin complex," and from this, several distinct rifamycins were identified, including Rifamycin B. Rifamycin B itself is largely inactive but serves as a stable precursor that can be converted into highly active derivatives.
Rifamycin O is a direct oxidation product of Rifamycin B and a pivotal intermediate in the production of other rifamycins, such as Rifamycin S and the broad-spectrum antibiotic Rifaximin. Its discovery was a significant step in the development of semi-synthetic rifamycins that have become cornerstones in the treatment of bacterial infections, most notably tuberculosis[1].
Biosynthesis of Rifamycins
The biosynthesis of rifamycins in Amycolatopsis mediterranei is a complex process that involves a Type I polyketide synthase (PKS) pathway. The starter unit for this pathway is 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway[2]. The polyketide chain is then assembled from acetate and propionate units, ultimately leading to the formation of the ansamycin backbone characteristic of this class of antibiotics[2].
Regulation of the Rifamycin Biosynthetic Gene Cluster
The expression of the rifamycin biosynthetic gene cluster (rif) is tightly regulated by a network of transcriptional regulators. The global nitrogen regulator, GlnR, plays a dominant role by both directly and indirectly activating the transcription of rif cluster genes. GlnR directly binds to the promoter regions of rifZ (a pathway-specific activator) and rifK (the AHBA synthase gene)[1][3]. RifZ, in turn, activates the transcription of the entire rif gene cluster. Another regulator, RifQ, acts as a repressor, providing a feedback mechanism to control the intracellular concentration of rifamycins[1][3].
Experimental Protocols
Fermentation of Amycolatopsis mediterranei for Rifamycin B Production
The production of Rifamycin O begins with the fermentation of A. mediterranei to yield its precursor, Rifamycin B. The following protocols are generalized from common practices and published literature.
3.1.1. Media Composition
Optimal media composition is crucial for high yields of Rifamycin B. The tables below outline typical media for seed culture and production fermentation.
| Table 1: Seed Culture Medium Composition | |
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Soybean Meal | 5.0 |
| Peptone | 10.0 |
| Yeast Extract | 2.0 |
| CaCO₃ | 2.0 |
| NaCl | 2.0 |
| pH | 7.0 |
| Table 2: Production Fermentation Medium Composition | |
| Component | Concentration (g/L) |
| Glucose | 100.0 |
| Fish Meal | 5.5 |
| Soybean Meal | 7.5 |
| Peptone | 7.0 |
| KNO₃ | 8.0 |
| CaCO₃ | 5.0 |
| K₂HPO₄ | 0.02 |
| pH | 7.0 |
3.1.2. Fermentation Protocol
-
Inoculum Preparation: Aseptically transfer a culture of A. mediterranei from a stock slant to a flask containing the seed culture medium. Incubate at 30°C for approximately 48 hours on a rotary shaker.
-
Production Fermentation: Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v).
-
Incubation: Maintain the fermentation at 30°C with vigorous aeration and agitation for 6-8 days. Monitor and control the pH, maintaining it around 7.0.
-
Monitoring: Periodically measure the concentration of Rifamycin B using methods such as spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of Rifamycin O
The isolation of Rifamycin O is achieved through the chemical oxidation of Rifamycin B present in the fermentation broth.
3.2.1. Experimental Workflow
3.2.2. Protocol for Conversion of Rifamycin B to Rifamycin O
This protocol is adapted from published patents and provides two alternative oxidation methods.
Method A: Using Sodium Nitrite
-
Preparation: Filter the fermentation broth to obtain a clear filtrate containing Rifamycin B.
-
Reaction Setup: To a solution of 10 g of Rifamycin B in 2000 mL of methanol, add a solution of 50 g of sodium nitrite in 250 mL of water.
-
Acidification: Slowly add 10% hydrochloric acid until the reaction mixture is mildly acidic (pH approximately 4.0). Rifamycin O will precipitate during the addition of the acid.
-
Isolation: Cool the mixture to 0°C to complete the precipitation. Collect the precipitate by filtration and dry.
Method B: Using Hydrogen Peroxide
-
Preparation: Prepare a solution of 10 g of Rifamycin B in 2000 mL of methanol.
-
Oxidation: Add 3000 mL of water and 100 mL of a 40% hydrogen peroxide solution.
-
Heating: Heat the mixture to 45-50°C for 30 minutes.
-
Isolation: Cool the mixture to 0°C. Collect the precipitated crystals by filtration and dry in a vacuum at 40°C.
3.2.3. Purification by Recrystallization
-
Dissolution: Dissolve the crude Rifamycin O precipitate in a minimal amount of hot methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (approximately 4°C) to induce crystallization.
-
Collection: Collect the purified crystals of Rifamycin O by filtration.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Physicochemical Properties of Rifamycin O
| Table 3: Physicochemical Properties of Rifamycin O | |
| Property | Value |
| CAS Number | 14487-05-9 |
| Molecular Formula | C₃₉H₄₇NO₁₄ |
| Molecular Weight | 753.79 g/mol [1] |
| Appearance | Pale yellow crystalline solid[3] |
| Melting Point | Decomposes at 160°C, does not melt below 300°C[3] |
| Optical Rotation | [α]D²⁰ = +71.5° (c=1 in dioxane)[3] |
| Solubility | Insoluble in water and dilute mineral acids. Slightly soluble in methanol, ethanol, and ethyl acetate. Soluble in acetone and tetrahydrofuran. Slowly dissolves in alkaline solutions with a red-violet color[3]. |
| UV Absorption Maxima (in Methanol) | 226 nm, 273 nm, 370 nm[3] |
Quantitative Yields for Rifamycin O Isolation
The following table summarizes the quantitative data from the experimental protocols described in section 3.2.2.
| Table 4: Representative Yields for the Conversion of Rifamycin B to Rifamycin O | |||
| Starting Material | Oxidizing Agent | Crude Rifamycin O Yield | Purified Rifamycin O Yield (after recrystallization) |
| 10 g Rifamycin B | Sodium Nitrite / HCl | 9.0 g (90%) | 8.5 g (85%) |
| 10 g Rifamycin B | Hydrogen Peroxide | 6.5 g (65%) | Not specified |
Yields are calculated based on the molar mass of Rifamycin B (755.82 g/mol ) and Rifamycin O (753.79 g/mol ).
Conclusion
The discovery of the rifamycin family of antibiotics and the subsequent development of methods for their isolation and modification have had a profound impact on the treatment of bacterial diseases. Rifamycin O, while not used directly as a therapeutic agent, remains a cornerstone in the synthesis of modern rifamycin derivatives. The protocols and data presented in this guide offer a comprehensive technical resource for the production and isolation of this important molecule, from the fermentation of A. mediterranei to the purification of the final product. A thorough understanding of these processes is essential for the continued development of novel and effective antibiotics to combat the growing challenge of antimicrobial resistance.
References
An In-depth Technical Guide to Rifamycin O: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Rifamycin O, a key member of the ansamycin class of antibiotics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Identification
Rifamycin O is a macrocyclic antibiotic characterized by a naphthoquinone core spanned by an aliphatic ansa chain. This unique structure is fundamental to its biological activity.
Table 1: Chemical Identifiers for Rifamycin O
| Identifier | Value | Reference |
| IUPAC Name | [(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate | [1] |
| CAS Number | 14487-05-9 | [1][2] |
| Molecular Formula | C39H47NO14 | [1][2][3][4] |
| SMILES | C[C@H]1/C=C/C=C(\C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)--INVALID-LINK--(O/C=C/--INVALID-LINK--C)O)C)OC(=O)C)C">C@@HOC)C)C)O)OCC(=O)O3)/C | [1][5] |
| InChI Key | RAFHKEAPVIWLJC-KQOHHTLASA-N | [1] |
Physicochemical Properties
The physicochemical properties of Rifamycin O are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.
Table 2: Physicochemical Properties of Rifamycin O
| Property | Value | Reference |
| Molecular Weight | 753.79 g/mol | [1][2][3][4] |
| Appearance | Light yellow crystalline substance; Beige powder; Yellow to Dark Yellow solid | [6][7][8][9] |
| Melting Point | Decomposes at 160°C, does not melt below 300°C; 171°C (decomposes) | [6][8][9][10] |
| Solubility | Insoluble in water and dilute mineral acids. Slightly soluble in methanol, ethanol, and ethyl acetate. Fairly readily soluble in acetone. Soluble in DMSO and aqueous acetonitrile. | [6][7][11] |
| pKa | Two weakly acidic groups with pKa values of 7.7 and 10.75 in aqueous methanol. Another predicted pKa is 4.61. | [6][8][9] |
| Optical Rotation | [α]D20 = +71.5° (c = 1 in dioxane) | [6][8][9][12] |
Mechanism of Action
Rifamycin O, like other members of the rifamycin family, exerts its antibacterial effect by inhibiting bacterial RNA synthesis.[13] It specifically targets the DNA-dependent RNA polymerase (RNAP), a crucial enzyme in bacterial transcription.
The mechanism involves the high-affinity binding of the rifamycin molecule to the β-subunit of the prokaryotic RNA polymerase.[][15] This binding action sterically blocks the elongation of the nascent RNA chain, thereby halting transcription and subsequent protein synthesis, which ultimately leads to bacterial cell death.[15][16] An important characteristic of rifamycins is their selectivity for the bacterial RNAP over the mammalian counterpart, which accounts for their therapeutic utility.[16]
Caption: Inhibition of bacterial RNA polymerase by Rifamycin O.
Experimental Protocols
Synthesis of Rifamycin O from Rifamycin B
A common method for the preparation of Rifamycin O involves the oxidation of Rifamycin B.
Protocol:
-
Dissolve 10 g of Rifamycin B in 2000 mL of methanol.[6]
-
Add a solution of 50 g of sodium nitrite in 250 mL of water.[6]
-
Slowly add 10% hydrochloric acid until the reaction mixture is mildly acidic (pH approximately 4.0).[6]
-
Rifamycin O will precipitate during the addition of the acid.[6]
-
Cool the mixture to 0°C.[6]
-
Collect the precipitate by filtration and dry.[6]
-
The crude product can be recrystallized from methanol to yield pure Rifamycin O.[6]
Caption: Workflow for the synthesis of Rifamycin O.
Analytical Characterization
The identity and purity of Rifamycin O can be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Purity is often determined by HPLC.[11]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and thermospray mass spectrometry can provide molecular weight confirmation.[17] Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS) has been used to identify Rifamycin O in bacterial extracts, with a measured m/z of the molecular ion at 752.2954.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR is used to confirm the chemical structure.[11]
Role in Drug Development
Rifamycin O serves as a crucial intermediate in the synthesis of other clinically important rifamycin derivatives, such as Rifaximin.[8][9][10] It is also used as a reference standard (Rifaximin EP Impurity F) in the quality control of Rifaximin production.[9]
Caption: Rifamycin O as a precursor for Rifaximin.
Conclusion
Rifamycin O is a pivotal compound in the field of antibiotics. Its well-defined chemical structure and properties, coupled with a clear understanding of its mechanism of action, make it a subject of continued interest in both academic research and industrial drug development. This guide provides a foundational understanding for professionals working with this important molecule.
References
- 1. Rifamycin, 4-O-(carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-, gamma-lactone | C39H47NO14 | CID 5280468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rifamycin O | CAS No- 14487-05-9 | Simson Pharma Limited [simsonpharma.com]
- 3. Rifamycin O (4-O-(Carboxymethyl)-1-deoxy-1,4-dihydro-4-hyd… [cymitquimica.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. DE1181228B - Process for the preparation of rifamycin O and its monoacetyl derivative - Google Patents [patents.google.com]
- 7. biossusa.com [biossusa.com]
- 8. Rifamycin O CAS#: 14487-05-9 [m.chemicalbook.com]
- 9. Rifamycin O CAS No. 14487-05-9 - Zhengzhou Minzhong Pharmaceutical Co., Ltd. [minzhongpharma.com]
- 10. usbio.net [usbio.net]
- 11. adipogen.com [adipogen.com]
- 12. Rifamycins [drugfuture.com]
- 13. Rifamycin O | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 15. What is the mechanism of Rifamycin Sodium? [synapse.patsnap.com]
- 16. Rifamycin - Wikipedia [en.wikipedia.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Rifamycin O
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifamycin O, a member of the ansamycin class of antibiotics, represents an intriguing case study in the broader family of rifamycins. While the general mechanism of action for rifamycins—the inhibition of bacterial DNA-dependent RNA polymerase (RNAP)—is well-established, the specific activity of Rifamycin O presents unique characteristics. This technical guide provides a comprehensive overview of the core mechanism of action of Rifamycin O, contextualized within the broader understanding of rifamycin antibiotics. It delves into the molecular interactions with RNAP, the prevailing hypothesis of conformational activation, comparative analyses with other rifamycins, and mechanisms of bacterial resistance. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways to support further research and drug development efforts.
Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase
The primary molecular target of all rifamycins, including Rifamycin O, is the bacterial DNA-dependent RNA polymerase (RNAP), a multi-subunit enzyme essential for transcription.[1][2][] Rifamycins exert their bactericidal effect by binding to the β-subunit of RNAP.[1][2][] This binding occurs in a deep pocket within the DNA/RNA channel, in close proximity to the enzyme's active site but not directly at the catalytic center.[1][4]
The binding of the rifamycin molecule within this pocket physically obstructs the path of the elongating RNA transcript.[4] This steric hindrance prevents the extension of the nascent RNA chain beyond a length of 2-3 nucleotides, effectively halting transcription initiation.[4] This leads to a cessation of protein synthesis and ultimately results in bacterial cell death. A key feature of rifamycins is their high selectivity for prokaryotic RNAP over mammalian enzymes, which accounts for their favorable therapeutic index.[1]
References
- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 4. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Rifamycin O Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycins are a class of ansamycin antibiotics renowned for their potent activity against a broad spectrum of bacteria, most notably Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] First isolated in 1957 from Amycolatopsis mediterranei (formerly Streptomyces mediterranei), these complex natural products function by specifically inhibiting bacterial DNA-dependent RNA polymerase.[1] Rifamycin O, a key intermediate in the synthesis of the clinically important antibiotic rifaximin, is derived from the fermentation product Rifamycin B.[2] This technical guide provides an in-depth exploration of the Rifamycin O biosynthetic pathway, detailing the genetic and enzymatic machinery, regulatory networks, and experimental methodologies crucial for its study and manipulation.
The Rifamycin Biosynthetic Gene Cluster (rif)
The biosynthesis of rifamycins is orchestrated by a large, contiguous gene cluster (~90 kb) in Amycolatopsis mediterranei.[3] This cluster harbors the genes encoding all the necessary enzymes for the synthesis of the rifamycin backbone, its subsequent modifications, as well as genes for regulation and self-resistance. The core of the rifamycin structure is assembled from two primary precursor streams: the aminoshikimate pathway, which provides the unique 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, and the polyketide pathway, which elongates the ansa chain using acetate and propionate units.[3]
The Biosynthetic Pathway to Rifamycin O
The journey from primary metabolites to Rifamycin O is a multi-step process involving a cascade of enzymatic reactions. The key stages are outlined below.
Synthesis of the AHBA Starter Unit
The biosynthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit is a critical branch off the shikimate pathway.[3] This pathway is catalyzed by a series of enzymes encoded by the rifG-N genes. The terminal step, the aromatization of 5-amino-5-deoxy-3-dehydroshikimate to AHBA, is catalyzed by AHBA synthase, encoded by the rifK gene.[4]
Polyketide Chain Assembly
The rifamycin ansa chain is assembled by a type I modular polyketide synthase (PKS) encoded by the rifA-E genes.[5] This enzymatic assembly line consists of ten modules, each responsible for the addition and modification of a specific extender unit (either malonyl-CoA or methylmalonyl-CoA).[5] The process is initiated by the loading of the AHBA starter unit onto the PKS.
Post-PKS Modifications and Formation of Rifamycin B
Following the assembly of the polyketide chain, a series of post-PKS modifications, including cyclization and oxidations, lead to the formation of proansamycin X, the first macrocyclic intermediate.[3] Further enzymatic transformations, including those catalyzed by a transketolase (Rif15) and a cytochrome P450 enzyme (Rif16), convert Rifamycin S to Rifamycin L and subsequently to Rifamycin B, the primary product of fermentation in many industrial strains.
Conversion of Rifamycin B to Rifamycin O
Rifamycin O is generated from Rifamycin B through an oxidative process. This conversion can be achieved through both chemical and enzymatic methods.
-
Chemical Conversion: Oxidation of Rifamycin B to Rifamycin O can be performed using various oxidizing agents, such as hydrogen peroxide or sodium nitrite, in an acidic methanolic solution.
-
Enzymatic Conversion: A specific enzyme, Rifamycin B oxidase, catalyzes the oxidation of Rifamycin B to Rifamycin O. This enzyme has been identified in microorganisms such as Monocillium spp. and Humicola spp..
The biosynthetic pathway from the precursor AHBA to Rifamycin O is depicted in the following diagram:
Caption: The biosynthetic pathway of Rifamycin O.
Regulation of Rifamycin Biosynthesis
The production of rifamycin is tightly regulated at the transcriptional level. Two key transcriptional regulators have been identified:
-
RifZ (AMED_0655): A pathway-specific activator belonging to the LuxR family of regulators. RifZ directly binds to the promoter regions of multiple operons within the rif cluster, upregulating their transcription.
-
GlnR: A global nitrogen regulator that plays a dominant role in activating rifamycin biosynthesis. GlnR activates the transcription of the entire rif cluster both directly, by binding to the promoter of rifK (AHBA synthase), and indirectly, by activating the expression of the pathway-specific activator rifZ.
The regulatory cascade controlling rifamycin biosynthesis is illustrated below:
Caption: Regulatory network of rifamycin biosynthesis.
Quantitative Data
A summary of the available quantitative data for key enzymes and fermentation yields is presented below.
| Parameter | Value | Enzyme/Strain | Conditions |
| Enzyme Kinetics | |||
| Rif15 (Transketolase) Km | 8.8 ± 2.4 µM | A. mediterranei | Substrate: Rifamycin S |
| Rif15 (Transketolase) kcat | (2.2 ± 0.1) × 10-2 min-1 | A. mediterranei | |
| Fermentation Yields | |||
| Rifamycin B | 17.17 g/L | A. mediterranei NCH (amplified variant) | Fed-batch fermentation |
| Rifamycin B | 5.3 g/L | A. mediterranei ATCC 21789 | Fed-batch fermentation |
| Rifamycin SV | 1.79 g/L (1791.7 µM) | A. mediterranei U32 | With glucose supplementation |
| Rifamycin B | ~50 mg/L | A. mediterranei S699 (wild type) | |
| 24-desmethylrifamycin B | ~20 mg/L | A. mediterranei DCO#34 (mutant) |
Experimental Protocols
This section provides an overview of key experimental protocols used in the study of the rifamycin biosynthetic pathway.
Gene Cloning and Heterologous Expression
A representative workflow for the cloning and expression of a rifamycin biosynthetic gene is as follows:
Caption: Experimental workflow for gene cloning and expression.
1. Gene Cloning:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from A. mediterranei using standard protocols.
-
PCR Amplification: Amplify the target gene from the genomic DNA using gene-specific primers with appropriate restriction sites.
-
Vector Ligation: Digest the PCR product and the expression vector (e.g., pET series) with the corresponding restriction enzymes and ligate them using T4 DNA ligase.
-
Transformation and Screening: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α). Screen for positive clones by colony PCR and confirm by Sanger sequencing.
2. Heterologous Expression and Protein Purification:
-
Expression Host Transformation: Transform the confirmed expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture and Induction: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for several hours to overnight.
-
Cell Lysis and Purification: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication. Clarify the lysate by centrifugation and purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
Enzyme Assays
Rifamycin B Oxidase Assay:
-
Reaction Mixture: Prepare a reaction mixture containing Rifamycin B solution, the purified Rifamycin B oxidase enzyme (or whole cells), and a suitable buffer (pH 4-9).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30-40°C) with aeration.
-
Analysis: Monitor the conversion of Rifamycin B to Rifamycin O over time by taking aliquots and analyzing them by HPLC.
Metabolite Analysis by HPLC
-
Sample Preparation: Extract rifamycins from the fermentation broth or enzyme assay mixture using a suitable organic solvent (e.g., ethyl acetate) after acidification. Evaporate the solvent and redissolve the residue in methanol.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV detector at a wavelength of 334 nm for Rifamycin B and 425 nm for other rifamycins.
-
-
Quantification: Quantify the concentration of each rifamycin by comparing the peak area to a standard curve of known concentrations.
Conclusion
The Rifamycin O biosynthetic pathway is a complex and highly regulated process that has been the subject of extensive research. A thorough understanding of the genes, enzymes, and regulatory networks involved is crucial for the rational design of strategies to improve the production of rifamycins and to generate novel, more effective derivatives. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and engineer this important biosynthetic pathway. The continued exploration of the rifamycin biosynthetic machinery holds significant promise for the development of new antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. Rifamycin Biosynthesis [faculty.washington.edu]
- 4. EC 4.2.1.144 [iubmb.qmul.ac.uk]
- 5. Characterization of the enzymatic domains in the modular polyketide synthase involved in rifamycin B biosynthesis by Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
Rifamycin O: A Technical Deep-Dive into its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycin O is a member of the ansamycin class of antibiotics, characterized by a naphthoquinone core spanned by an aliphatic ansa chain. As a precursor in the biosynthesis of other rifamycin derivatives, its own antibacterial potential warrants detailed investigation. This technical guide provides an in-depth analysis of the antibacterial spectrum of Rifamycin O, its mechanism of action, and standardized methodologies for its evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound's therapeutic potential.
Mechanism of Action
Rifamycin O, like other members of the rifamycin class, exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[] This enzyme is crucial for the transcription of DNA into RNA, a fundamental step in protein synthesis.
The specific mechanism involves the binding of Rifamycin O to the β-subunit of the bacterial RNAP. This binding interaction sterically hinders the elongation of the nascent RNA chain, effectively halting the transcription process. The high affinity of rifamycins for prokaryotic RNAP and their poor affinity for the mammalian counterpart account for their selective toxicity against bacteria.
In Vitro Antibacterial Spectrum of Rifamycin O
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Rifamycin O against various bacterial species. The data has been compiled from available in vitro studies.
Table 1: Activity of Rifamycin O Against Mycobacterium Species
| Organism | Strain | MIC (µg/mL) | Reference |
| Mycobacterium abscessus subsp. abscessus | CIP 104536T S | 4.0 - 6.2 (MIC90) | [2] |
| Mycobacterium abscessus subsp. bolletii | CIP 108541T | 4.0 - 6.2 (MIC90) | [2] |
| Mycobacterium abscessus subsp. massiliense | CIP 108297T | 4.0 - 6.2 (MIC90) | [2] |
Table 2: Activity of Rifamycin O Against Other Pathogenic Bacteria
| Organism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | - | >100 | |
| Proteus vulgaris | - | >100 | |
| Bacillus subtilis | - | 2.5 | |
| Streptococcus hemolyticus | - | 0.025 | |
| Streptococcus faecalis | - | 0.5 | |
| Micrococcus aureus | - | 0.025 |
Note: Data for non-mycobacterial species is from older sources and may require contemporary re-evaluation.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in evaluating the in vitro activity of an antimicrobial agent. The following outlines a standardized broth microdilution method based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of Rifamycin O in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
1. Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of Rifamycin O in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Further dilute the stock solution in the appropriate broth medium to achieve the desired starting concentration for the serial dilutions.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Broth Microdilution Procedure:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the Rifamycin O solution in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for non-fastidious bacteria).
-
The final volume in each well is typically 100 µL.
-
Add 10 µL of the standardized bacterial inoculum to each well.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
4. Incubation:
-
Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of Rifamycin O that completely inhibits visible growth of the organism as detected by the unaided eye.
Conclusion
Rifamycin O demonstrates significant in vitro activity, particularly against Mycobacterium abscessus. Its efficacy against other pathogenic bacteria, based on available data, suggests a spectrum that includes both Gram-positive and some Gram-negative organisms. However, to fully delineate its clinical potential, further comprehensive in vitro studies against a broader range of contemporary clinical isolates are warranted. The standardized protocols provided in this guide offer a framework for such future investigations, ensuring consistency and comparability of data across different research settings. The unique mechanism of action, targeting a fundamental bacterial process, continues to make the rifamycin class a valuable area of antibiotic research and development.
References
An In-depth Technical Guide on Rifamycin O Derivatives and Analogues
Introduction to Rifamycin O and its Derivatives
Rifamycins are a class of antibiotics characterized by a macrocyclic structure, specifically an aliphatic ansa chain bridging a naphthoquinone core.[1] They are synthesized naturally by the bacterium Amycolatopsis rifamycinica or through artificial means.[1] This class of antibiotics is particularly effective against mycobacteria, making them crucial in the treatment of tuberculosis, leprosy, and Mycobacterium avium complex (MAC) infections.[1] The primary member of this family, Rifamycin O, serves as a key intermediate for the synthesis of various therapeutically important derivatives.[2][3]
The core mechanism of action for rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1][] They bind to the β-subunit of the prokaryotic RNAP, creating a steric block that prevents the elongation of RNA chains beyond a few nucleotides.[5][6] This selective inhibition of bacterial transcription, with minimal effect on mammalian enzymes, provides a favorable therapeutic window.[1][] Well-known derivatives include rifampicin (rifampin), rifabutin, rifapentine, and rifaximin, each with distinct clinical applications.[1][] For instance, rifampicin is a cornerstone of tuberculosis therapy, while rifaximin is a non-absorbable antibiotic used for gastrointestinal conditions.[1][]
Despite their efficacy, the development of bacterial resistance is a significant concern, often arising from single amino acid changes in the bacterial RNAP.[1] This has driven ongoing research into new Rifamycin O derivatives and analogues to overcome resistance and improve therapeutic properties.
Synthesis of Rifamycin O Derivatives
The synthesis of rifamycin derivatives primarily originates from Rifamycin B, which is produced via fermentation of Nocardia mediterranei. Rifamycin B is then converted to Rifamycin O, a key intermediate for further modifications.[3]
Key Synthetic Transformations:
-
Oxidation of Rifamycin B to Rifamycin O: This conversion can be achieved through chemical oxidation using agents like sodium nitrite or hydrogen peroxide in a slightly acidic medium.[3][7] Biological processes employing microorganisms such as Humicola spp. or Monocillium spp. have also been developed for this transformation.[3]
-
Hydrolysis of Rifamycin O to Rifamycin S: Rifamycin O can be hydrolyzed to Rifamycin S, another crucial intermediate, under more acidic conditions.[3][8]
-
Modification at the C3 Position: The C3 position of the naphthoquinone core is a common site for introducing diverse side chains to modulate the antibiotic's activity and pharmacokinetic profile.[9][10] For example, rifaximin is synthesized by reacting Rifamycin O with 2-amino-4-methylpyridine.[11][12]
-
Modification at the C8 Position: Analogues with substitutions at the C8 position have been synthesized by activating the C8 phenol as a sulfonate ester, followed by displacement with nucleophiles.[13]
Structure-Activity Relationship (SAR)
The antibacterial activity of rifamycin derivatives is intricately linked to their three-dimensional structure. The spatial arrangement of four specific oxygen atoms is crucial for forming hydrogen bonds with the bacterial RNAP.[2][14]
-
Ansa Chain: Modifications to the ansa chain can influence the compound's conformation and its ability to bind to the RNAP. The methyl group at C34 plays a key role in determining the geometry of the pharmacophore.[2]
-
C3 Substituents: The nature of the substituent at the C3 position significantly impacts the antibacterial potency. Studies have shown that bulky hydrazone or oxime groups at this position can enhance inhibitory activity.[10][15] A correlation between the lipophilicity (logP) of the C3 extension and biological activity has also been observed.[10]
-
C8 Hydroxyl Group: The hydroxyl group at the C8 position acts as a hydrogen bond acceptor, interacting with amino acid residues in the RNAP binding site.[13] Loss of this interaction is a mechanism of resistance in some mutant strains.[13]
Quantitative Data
The following tables summarize the minimum inhibitory concentration (MIC) values for Rifamycin O and its key derivatives against various bacterial species.
Table 1: In Vitro Activity of Rifamycin O and Comparators against Mycobacterium abscessus Subspecies [16]
| Compound | M. abscessus subsp. abscessus MIC₉₀ (µM) | M. abscessus subsp. massiliense MIC₉₀ (µM) | M. abscessus subsp. bolletii MIC₉₀ (µM) |
| Rifamycin O | 4.0 | 6.2 | 4.8 |
| Rifampicin | >128 | >128 | >128 |
| Rifapentine | >128 | >128 | >128 |
| Rifabutin | 4.0 | 8.0 | 8.0 |
| Clarithromycin | 0.5 | 0.5 | 32.0 |
Table 2: In Vitro Activity of Rifamycin W Analogues against Staphylococcus aureus [17]
| Compound | MIC (µg/mL) |
| Analogue 1 | 5 |
| Analogue 2 | 40 |
| Analogue 3 | 0.5 |
Table 3: General MIC Ranges for Rifamycin Derivatives against Nontuberculous Mycobacteria (NTM) [18]
| Compound | NTM Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Rifabutin | M. avium complex | ≤0.062 - 0.5 | ≤0.062 - 0.5 | 0.25 - 1 |
| Rifabutin | M. abscessus | 0.0625 - 32 | 1 | 8 |
Experimental Protocols
5.1. Synthesis of Rifaximin from Rifamycin O [12]
This protocol describes a common method for the synthesis of Rifaximin.
-
Reaction Setup: In a suitable flask, charge demineralized water, ethyl alcohol, and acetone.
-
Addition of Reactants: Add Rifamycin O and 2-amino-4-methylpyridine to the solvent mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 24-36 hours.
-
Precipitation: Cool the solution to induce the precipitation of the solid product.
-
Filtration and Washing: Filter the precipitated solid and wash it.
-
Purification: Suspend the solid in a mixture of ethyl alcohol and water, and heat with stirring.
-
Final Isolation: Cool the suspension, filter the solid, wash, and dry to obtain Rifaximin.
5.2. Antibacterial Susceptibility Testing (Broth Microdilution) [5][19][20]
This is a standard method for determining the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[5]
-
Serial Dilution: Perform serial two-fold dilutions of the rifamycin derivative in the broth medium in a 96-well microtiter plate.[5]
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[5]
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[5][19]
5.3. In Vitro Transcription Inhibition Assay [5]
This assay measures the ability of a compound to inhibit RNA polymerase.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, salts, NTPs, and RNA polymerase.
-
Inhibitor Addition: Add the rifamycin derivative at various concentrations.
-
Transcription Initiation: Initiate the reaction by adding the DNA template.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Product Analysis: Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Quantify the amount of full-length transcript to determine the extent of inhibition.
Mandatory Visualizations
Caption: Mechanism of Action of Rifamycin Derivatives.
Caption: Drug Discovery Workflow for Rifamycin Analogues.
References
- 1. Rifamycin - Wikipedia [en.wikipedia.org]
- 2. Comprehensive study on structure-activity relationships of rifamycins: discussion of molecular and crystal structure and spectroscopic and thermochemical properties of rifamycin O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4431735A - Biological process for the preparation of rifamycin derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DE1181228B - Process for the preparation of rifamycin O and its monoacetyl derivative - Google Patents [patents.google.com]
- 8. US3933801A - Process for preparing rifamycin S by hydrolysis of rifamycin O - Google Patents [patents.google.com]
- 9. DNA-polymerase inhibitors. Rifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US9765088B2 - Process for the preparation of rifamycin derivatives - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. Synthesis and structure-activity relationships of novel substituted 8-amino, 8-thio, and 1,8-pyrazole congeners of antitubercular rifamycin S and rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative structure--activity correlations of rifamycins as inhibitors of viral RNA-directed DNA polymerase and mammalian alpha and beta DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rifamycin O, An Alternative Anti-Mycobacterium abscessus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The Role of Rifamycin O in Tuberculosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rifamycins are a cornerstone of tuberculosis (TB) therapy, primarily through their potent inhibition of bacterial RNA polymerase. While Rifampicin is the most well-known member of this class for TB treatment, emerging research into other rifamycin analogues, such as Rifamycin O, is crucial in the face of growing antibiotic resistance. This technical guide provides an in-depth overview of the current understanding of Rifamycin O's role in mycobacterial research, with a focus on its potential relevance to Mycobacterium tuberculosis. Due to a notable gap in the existing literature regarding the specific activity of Rifamycin O against M. tuberculosis, this document leverages data from studies on the closely related non-tuberculous mycobacterium, Mycobacterium abscessus, to provide a comparative framework. This guide details the mechanism of action of rifamycins, presents available quantitative data, outlines key experimental protocols for assessing antimycobacterial activity, and visualizes the underlying biological pathways and experimental workflows.
Introduction to Rifamycin O
Rifamycin O is a derivative of the naturally occurring rifamycin B, produced by the bacterium Amycolatopsis mediterranei. Structurally, it belongs to the ansamycin class of antibiotics, characterized by an aliphatic ansa chain bridging a naphthoquinone core. A key structural feature of Rifamycin O, which it shares with the anti-mycobacterial agent rifabutin, is the absence of a hydroquinone group at the C1 and C4 positions. This is significant because the hydroquinone moiety in rifampicin can be prone to oxidation, potentially impacting its activity against certain mycobacteria.
Mechanism of Action
The primary mechanism of action for all rifamycins, including Rifamycin O, is the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1] This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis and overall bacterial viability.
Rifamycins bind to a specific site on the β-subunit of the bacterial RNAP, encoded by the rpoB gene.[2][3] This binding physically blocks the path of the elongating RNA molecule after the first few nucleotides have been joined, a mechanism known as steric occlusion.[2] This prevents the synthesis of longer RNA transcripts, leading to a halt in protein production and ultimately, bacterial cell death.[1][2] The high selectivity of rifamycins for prokaryotic RNAP over its eukaryotic counterpart contributes to their favorable safety profile in humans.[2]
Downstream Cellular Effects of RNAP Inhibition in M. tuberculosis
Inhibition of RNAP in Mycobacterium tuberculosis by rifamycins triggers a cascade of downstream cellular events beyond the immediate cessation of transcription. Studies on rifampicin have revealed significant alterations in the bacterial transcriptome and proteome. These changes include the dysregulation of genes and proteins involved in:
-
Cell Wall Synthesis and Lipid Metabolism: Exposure to rifampicin has been shown to lead to the underexpression of proteins crucial for these processes, suggesting a secondary impact on the integrity of the mycobacterial cell envelope.[4]
-
Metabolic Pathways: Treatment with rifampicin significantly alters various metabolic pathways, including those for pyrimidines, purines, and amino acids.[5]
-
Efflux and Transport: Rifampicin exposure can induce changes in gene clusters associated with efflux pumps and transport systems, which may play a role in the development of resistance.[6]
-
Cell Division: Rifampicin can elicit a cell division arrest, which is mediated through its inhibition of RNAP.[7]
The following diagram illustrates the central mechanism of action of Rifamycin O and the subsequent downstream effects observed in M. tuberculosis upon treatment with rifamycins.
Caption: Mechanism of Rifamycin O action and its downstream cellular consequences.
Quantitative Data on Antimycobacterial Activity
Table 1: In Vitro Activity of Rifamycin O and Comparators against Mycobacterium abscessus
| Compound | M. abscessus Strain | MIC50 (µM) | MIC90 (µM) | Reference |
| Rifamycin O | CIP 104536T R | 3.9 | - | [8] |
| Rifamycin O | subsp. bolletii CIP108541T | - | 4.0 | [8] |
| Rifamycin O | subsp. massiliense CIP108297T | - | 6.2 | [8] |
| Rifamycin O | subsp. abscessus CIP 104536T S | - | 4.0 | [8] |
| Rifabutin | CIP 104536T R | < 20 | - | [8] |
| Rifampicin | CIP 104536T R | > 20 | - | [8] |
| Rifapentine | CIP 104536T R | > 20 | - | [8] |
| Clarithromycin | CIP 104536T R | < 20 | - | [8] |
Table 2: In Vitro Activity of Common Rifamycins against Mycobacterium tuberculosis
| Compound | M. tuberculosis Strain | MIC (mg/L) | Reference |
| Rifampicin | H37Rv | 0.5 | [9] |
| Rifapentine | H37Rv | 0.125 | [9] |
| Rifabutin | N/A | ≤ 0.5 (Susceptible) | [10] |
| Rifampicin | Intracellular (Guinea Pig Macrophages) | 0.1 | [11] |
| Rifampicin | Extracellular | 0.2 | [11] |
Table 3: In Vivo Efficacy of Rifamycin O against M. abscessus in a Zebrafish Model
| Treatment (25 µM) | Outcome | Observation | Reference |
| Rifamycin O | Survival Rate | ~54% survival at 13 days post-infection | [8] |
| Rifamycin O | Bacterial Load | Significant reduction in bacterial CFU | [8] |
| Rifabutin | Survival Rate | ~50% survival at 13 days post-infection | [8] |
| Rifampicin | Bacterial Load | No significant reduction in bacterial CFU | [8] |
| Rifapentine | Bacterial Load | No significant reduction in bacterial CFU | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antimycobacterial activity of compounds like Rifamycin O. These protocols can be adapted for specific research needs.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.2% glycerol, and 0.05% Tween 80
-
Rifamycin O stock solution (e.g., in DMSO)
-
Sterile 96-well microplates
-
-
Procedure:
-
Prepare a serial two-fold dilution of Rifamycin O in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions.
-
Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is determined as the lowest drug concentration that inhibits visible bacterial growth.
-
Resazurin Microtiter Assay (REMA)
REMA is a colorimetric assay used to assess the viability of mycobacteria and determine drug susceptibility. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.
-
Materials:
-
Materials from the Broth Microdilution Assay
-
Resazurin sodium salt solution (0.01% w/v in sterile distilled water)
-
-
Procedure:
-
Perform the broth microdilution assay as described above (steps 1-6).
-
After the initial incubation period (e.g., 7 days), add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates at 37°C overnight.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
-
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the Broth Microdilution and REMA methods.
Caption: Workflow for MIC determination using Broth Microdilution and REMA.
Macrophage Infection Model for Intracellular Efficacy
This assay evaluates the ability of a compound to kill M. tuberculosis residing within macrophages, which is a key environment for the pathogen during infection.
-
Materials:
-
Macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages
-
Cell culture medium (e.g., RPMI 1640) with supplements
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
M. tuberculosis culture
-
Rifamycin O
-
Sterile water for cell lysis
-
7H10 or 7H11 agar plates
-
-
Procedure:
-
Seed macrophages in a multi-well plate and differentiate if necessary (e.g., with PMA for THP-1 cells).
-
Infect the macrophage monolayer with M. tuberculosis at a specified multiplicity of infection (MOI).
-
After an incubation period to allow for phagocytosis, wash the cells to remove extracellular bacteria.
-
Add fresh medium containing serial dilutions of Rifamycin O to the infected cells.
-
Incubate for a defined period (e.g., 24-72 hours).
-
At the end of the treatment period, lyse the macrophages with sterile water to release the intracellular bacteria.
-
Prepare serial dilutions of the lysate and plate on 7H10 or 7H11 agar to determine the number of viable bacteria (CFU/mL).
-
Calculate the reduction in intracellular bacterial load compared to an untreated control.
-
Zebrafish (Danio rerio) Infection Model for In Vivo Efficacy
The zebrafish embryo model offers a transparent, whole-organism system for rapid in vivo assessment of drug efficacy and toxicity.
-
Materials:
-
Zebrafish embryos
-
M. tuberculosis or a suitable surrogate like M. marinum expressing a fluorescent protein (e.g., GFP)
-
Microinjection apparatus
-
Rifamycin O
-
Fluorescence microscope
-
-
Procedure:
-
Inject a known number of fluorescently labeled mycobacteria into the yolk sac or caudal vein of zebrafish embryos at 24-48 hours post-fertilization.
-
Following infection, transfer the embryos to a multi-well plate containing embryo medium with different concentrations of Rifamycin O.
-
Monitor the infection progression and bacterial burden over several days using fluorescence microscopy.
-
Assess drug efficacy by quantifying changes in the fluorescent bacterial load and by monitoring embryo survival rates.
-
For bacterial burden quantification, a subset of embryos can be lysed at different time points, and the lysate plated for CFU counting.
-
Structure-Activity Relationship (SAR) of Rifamycins
The antimycobacterial activity of rifamycins is influenced by their chemical structure. While a comprehensive SAR for Rifamycin O is not fully elucidated, some general principles for the rifamycin class are known:
-
The Ansa Bridge: The aliphatic chain is crucial for maintaining the correct conformation for binding to RNAP. Modifications to the hydroxyl groups at C21 and C23 can significantly reduce activity.
-
The Naphthoquinone Core: This part of the molecule is essential for the interaction with the RNAP binding pocket.
-
C3 and C4 Positions: Modifications at these positions can influence the drug's activity and pharmacokinetic properties. As mentioned, the absence of a hydroquinone at C1 and C4 in Rifamycin O and rifabutin may contribute to their activity against certain mycobacteria that are less susceptible to rifampicin.
Conclusion and Future Directions
Rifamycin O presents an interesting profile for further investigation in the context of mycobacterial infections. Its demonstrated efficacy against M. abscessus, a notoriously difficult-to-treat pathogen, suggests potential for broader antimycobacterial activity. However, a significant knowledge gap exists regarding its specific activity against Mycobacterium tuberculosis.
Future research should prioritize:
-
In vitro susceptibility testing of Rifamycin O against a panel of drug-sensitive and drug-resistant clinical isolates of M. tuberculosis.
-
Determination of the IC50 of Rifamycin O against purified M. tuberculosis RNA polymerase.
-
Evaluation of the intracellular killing efficacy of Rifamycin O in macrophage infection models.
-
In vivo efficacy studies in established animal models of tuberculosis, such as the mouse model.
-
Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
Addressing these research questions will be critical in determining whether Rifamycin O or its derivatives could represent a viable new tool in the fight against tuberculosis.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 3. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight about cell wall remodulation triggered by rifampicin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rifampicin-Mediated Metabolic Changes in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rifampicin-induced transcriptome response in rifampicin-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNA polymerase-mediated regulation of intrinsic antibiotic resistance and bacterial cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Predicting differential rifamycin resistance in clinical M. tuberculosis isolates by specific rpoB mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular growth and drug susceptibility of Mycobacterium tuberculosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the In Vivo Efficacy of Rifamycin O in Animal Models
This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vivo efficacy of Rifamycin O in animal models. The document summarizes key quantitative data, details experimental protocols from published studies, and presents visual representations of workflows and mechanisms of action to facilitate understanding and future research in this area.
Executive Summary
Rifamycin O, a member of the ansamycin class of antibiotics, has demonstrated promising in vitro activity against various bacteria. However, publicly available in vivo efficacy data is currently limited to studies in the zebrafish model, specifically for infections with Mycobacterium abscessus. While these initial findings are encouraging, further research in mammalian models is necessary to fully elucidate the therapeutic potential of Rifamycin O. This guide will present the available data on Rifamycin O and supplement it with established protocols for other rifamycin derivatives in widely used murine models, offering a framework for future in vivo studies.
The primary mechanism of action for rifamycins involves the inhibition of bacterial DNA-dependent RNA polymerase, which blocks RNA synthesis and leads to bacterial cell death[1][2][][4][5].
Mechanism of Action: Rifamycin Pathway
Rifamycins exert their bactericidal effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP). This binding action creates a steric hindrance that physically blocks the elongation of the nascent RNA chain beyond a few nucleotides, thereby halting transcription and subsequent protein synthesis, which is ultimately lethal to the bacterium.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Rifamycin O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycin O is a key intermediate in the synthesis of various clinically important antibiotics, most notably Rifaximin. It belongs to the ansamycin class of antibiotics, characterized by a naphthoquinone core spanned by an aliphatic ansa chain. Rifamycin O is not typically produced directly by fermentation but is chemically derived from Rifamycin B, a natural product of the bacterium Amycolatopsis mediterranei.[1][2][3] The primary method for its synthesis is the oxidation of Rifamycin B.[2]
These application notes provide detailed protocols for the chemical synthesis of Rifamycin O from Rifamycin B and its subsequent purification. The methodologies are compiled from established patents and scientific literature to ensure reproducibility and high-purity outcomes.
Chemical Conversion Pathway of Rifamycins
Rifamycin B is the common precursor for several other rifamycins. It is first oxidized to Rifamycin O, which can then be hydrolyzed to yield Rifamycin S. Rifamycin S is another critical intermediate for the production of semisynthetic derivatives like Rifampicin.[2][4] The relationship between these key rifamycins is illustrated below.
Synthesis of Rifamycin O from Rifamycin B
The synthesis of Rifamycin O involves the selective oxidation of the glycolic acid side chain of Rifamycin B. Various oxidizing agents can be employed for this conversion.[5] The general workflow is outlined below.
References
- 1. Rifamycin Biosynthesis [faculty.washington.edu]
- 2. chimia.ch [chimia.ch]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US3933801A - Process for preparing rifamycin S by hydrolysis of rifamycin O - Google Patents [patents.google.com]
- 5. US3847903A - Method for extracting and isolating rifamycin o from fermentation broths of rifamycins - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of Rifamycin O
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of Rifamycin O, a key intermediate in the synthesis of various rifamycin antibiotics. The following sections detail the methodologies for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, which are critical for the identification, quantification, and purity assessment of Rifamycin O.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation, quantification, and purity analysis of Rifamycin O and its related substances. A stability-indicating HPLC method is crucial for monitoring the degradation of Rifamycin O under various stress conditions.
Experimental Workflow for HPLC Analysis of Rifamycin O
Caption: Workflow for the quantitative analysis of Rifamycin O by HPLC.
Protocol for HPLC Analysis
Objective: To quantify Rifamycin O and assess its purity.
Materials:
-
Rifamycin O reference standard
-
Rifamycin O sample
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Citric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol, acetonitrile, 0.075 M potassium dihydrogen phosphate solution, and 1.0 M citric acid (e.g., in a ratio of 33:33:31:4 v/v/v/v).[1] The mobile phase composition may be adjusted to optimize separation.
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Rifamycin O reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution.
-
From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., ranging from 10 to 100 µg/mL) by diluting with the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the Rifamycin O sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linear range of the standard curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of Rifamycin O from the calibration curve.
-
Assess the purity by calculating the area percentage of the Rifamycin O peak relative to the total peak area.
-
Quantitative Data for HPLC Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.01 - 4.5 mg/mL (for Rifamycin Sodium) | [1] |
| Correlation Coefficient (r) | 1.0000 (for Rifamycin Sodium) | [1] |
| Precision (RSD) | 0.2% (for Rifamycin Sodium) | [1] |
| Average Recovery | 99.7% (for Rifamycin Sodium) | [1] |
| Limit of Detection (LOD) | 5.4 ng (for Rifamycin Sodium) | [1] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification and structural confirmation of Rifamycin O and its degradation products. It combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.
Experimental Workflow for LC-MS Analysis of Rifamycin O
Caption: Workflow for the identification of Rifamycin O by LC-MS/MS.
Protocol for LC-MS Analysis
Objective: To confirm the identity of Rifamycin O and characterize its fragmentation pattern.
Materials:
-
Rifamycin O sample
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., QToF)[3]
-
C18 column
Procedure:
-
Sample Preparation: Prepare a dilute solution of Rifamycin O in a suitable solvent mixture, such as methanol/water.
-
LC Conditions:
-
Column: C18
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure good separation.
-
Flow Rate: As recommended for the column dimensions.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. Negative ionization has been shown to provide abundant molecular ions for rifamycins.[4]
-
Mass Analyzer: Scan mode for full spectra and product ion scan mode (MS/MS) for fragmentation analysis.
-
Precursor Ion for MS/MS: m/z corresponding to the molecular ion of Rifamycin O.
-
-
Data Analysis:
-
Identify the peak corresponding to Rifamycin O in the total ion chromatogram.
-
Extract the mass spectrum for this peak and identify the molecular ion.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
-
Quantitative Data for LC-MS Analysis of Rifamycin O
| Parameter | Value | Reference |
| Molecular Ion [M-H]⁻ (m/z) | 752.2954 (standard) | [3] |
| Molecular Ion [M-H]⁻ (m/z) | 752.2985 (unknown sample) | [3] |
| Retention Time (min) | 24.55 | [3] |
| Key Fragment Ions (m/z) | 694, 636, 514, 453, 272 | [3] |
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique for the preliminary identification and quantification of Rifamycin O based on its characteristic absorption of ultraviolet and visible light.
Protocol for UV-Vis Spectroscopic Analysis
Objective: To determine the absorption maxima of Rifamycin O.
Materials:
-
Rifamycin O sample
-
Methanol (spectroscopic grade)
Instrumentation:
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of Rifamycin O in methanol. The concentration should be such that the maximum absorbance is within the linear range of the instrument (typically below 1.0).
-
Analysis:
-
Use methanol as the blank.
-
Scan the sample solution over a wavelength range of 200-800 nm.
-
Record the wavelengths of maximum absorbance (λmax).
-
Quantitative Data for UV-Vis Spectroscopy of Rifamycin O
| Solvent | λmax (nm) | Reference |
| Methanol | 226, 273, 370 | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of Rifamycin O. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Logical Relationship in NMR Structural Elucidation
Caption: Logical flow for the structural elucidation of Rifamycin O using NMR.
Protocol for NMR Spectroscopic Analysis
Objective: To confirm the chemical structure of Rifamycin O.
Materials:
-
Rifamycin O sample (high purity)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher for better resolution)[6]
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the Rifamycin O sample in the deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary for complete assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum.
-
Analyze the chemical shifts in the ¹³C NMR spectrum.
-
Use the 2D NMR data to establish the connectivity between protons and carbons, and through multiple bonds.
-
Compare the obtained spectral data with known data for rifamycins to confirm the structure of Rifamycin O.[7][8]
-
Quantitative Data for NMR Spectroscopy
Stability and Forced Degradation Studies
Forced degradation studies are essential to develop a stability-indicating analytical method. These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.
Protocol for Forced Degradation Study
Objective: To assess the stability of Rifamycin O and identify potential degradation products.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve Rifamycin O in a methanolic solution and then dilute with an acidic solution (e.g., HCl with a pH of 1.3). Store at room temperature.
-
Basic Hydrolysis: Dissolve Rifamycin O in a methanolic solution and then dilute with a basic solution (e.g., NaOH). Store at room temperature.
-
Oxidative Degradation: Treat a solution of Rifamycin O with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Degradation: Expose solid Rifamycin O to dry heat (e.g., 50°C).
-
Photolytic Degradation: Expose a solution of Rifamycin O to UV light.
Analysis:
-
At specified time points, analyze the stressed samples by a suitable stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS to determine their mass and fragmentation patterns.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively characterize Rifamycin O, ensuring its identity, purity, and stability for its intended use in the synthesis of important antibiotic drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatographic-mass spectrometric studies on rifamycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DE1181228B - Process for the preparation of rifamycin O and its monoacetyl derivative - Google Patents [patents.google.com]
- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rifamycin W Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Rifamycin O and its Metabolites by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifamycin O is a member of the ansamycin class of antibiotics, which are known for their potent activity against mycobacterial infections.[1] Like other rifamycins, it is a subject of interest in drug development and metabolic studies. Accurate and sensitive quantification of Rifamycin O and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note provides a detailed protocol for the analysis of Rifamycin O using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodologies presented are based on established principles for the analysis of similar rifamycin compounds and are intended to serve as a comprehensive guide for researchers.[2][3][4][5]
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is a common and effective method for extracting rifamycins from plasma samples.[2][3][4]
-
Materials:
-
Human plasma (K2EDTA)
-
Rifamycin O analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled Rifamycin O or another rifamycin compound not present in the samples)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
0.1% Formic acid in water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Prepare stock solutions of Rifamycin O and the Internal Standard in methanol.
-
Spike blank plasma with the Rifamycin O stock solution to create calibration standards and quality control (QC) samples at various concentrations.
-
Pipette 50 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the working Internal Standard solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at 4°C for 20 minutes to ensure complete protein precipitation.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
-
2. Liquid Chromatography (LC) Conditions
The following conditions are a starting point and may require optimization based on the specific LC system and column used.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 20% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 20% B and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry (MS/MS) Conditions
These parameters should be optimized for the specific instrument used by infusing a standard solution of Rifamycin O.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimize based on instrument manufacturer's recommendations |
Quantitative Data
The following tables summarize the expected quantitative parameters for the LC-MS/MS analysis of Rifamycin O. These values are based on typical performance for similar rifamycin compounds.[2][3][6]
Table 1: Mass Spectrometry Parameters for Rifamycin O
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rifamycin O | 753.3 [M+H]+ | To be determined | To be optimized |
| Metabolite 1 | To be determined | To be determined | To be optimized |
| Metabolite 2 | To be determined | To be determined | To be optimized |
| Internal Std | To be determined | To be determined | To be optimized |
Note: The precursor ion for Rifamycin O is based on its monoisotopic mass.[7] Product ions and collision energies need to be empirically determined.
Table 2: Method Validation Parameters
| Parameter | Expected Performance |
| Linear Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% of nominal concentration |
| Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of Rifamycin O.
Metabolic Pathway of Rifamycins
Rifamycins undergo various metabolic transformations in the body. While the specific metabolic pathway of Rifamycin O is not extensively detailed in the provided search results, the metabolism of other rifamycins, such as rifampicin, primarily involves deacetylation.[2][3] Enzymatic modifications like ADP ribosylation, glycosylation, and phosphorylation are also known resistance mechanisms that lead to the inactivation of rifamycins.[8][]
Caption: Potential metabolic pathways of Rifamycin O.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Determination of Rifamycin Antibiotics and Their Active Metabolites in Human Plasma Using UHPLC-MS/MS to Evaluate Their Impact on Target Peak Concentrations: A Short Communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Enzymes of the Rifamycin Antibiotic Resistome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Rifamycin O Antibacterial Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifamycin O is a member of the rifamycin class of antibiotics, which are known for their potent antibacterial activity. These antibiotics function by inhibiting the DNA-dependent RNA polymerase in bacteria, a crucial enzyme for transcription.[1][2][3] This document provides detailed protocols for key in vitro assays to assess the antibacterial efficacy of Rifamycin O, methods for data interpretation, and a summary of reported activity against various bacterial species.
Key In Vitro Assays
A comprehensive in vitro evaluation of a novel antibacterial agent typically involves determining its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the rate at which it kills bacteria (time-kill kinetics). Furthermore, to confirm its mechanism of action, a target-specific assay, such as an RNA polymerase inhibition assay, is essential.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] The broth microdilution method is a standard and widely used technique for determining the MIC of antibiotics.[6]
Experimental Protocol: Broth Microdilution Assay
Materials:
-
Rifamycin O stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest
-
Appropriate growth medium (e.g., Mueller-Hinton II Broth (MHII), RPMI-1640 for iron-limited conditions)[6]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35-37°C)
-
Microplate reader (optional, for automated reading)
-
Resazurin solution (optional, for viability indication)[7]
Procedure:
-
Prepare a 2X working solution of Rifamycin O in the appropriate growth medium.
-
Dispense 100 µL of sterile growth medium into wells in columns 2-12 of a 96-well plate.
-
Add 200 µL of the 2X Rifamycin O working solution to the wells in column 1.
-
Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10 after mixing.
-
Column 11 will serve as the positive growth control (bacteria and media, no antibiotic).
-
Column 12 will serve as the sterility control (media only).
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in the growth medium.
-
Inoculate wells in columns 1-11 with 100 µL of the bacterial suspension. The final volume in each well will be 200 µL.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of Rifamycin O that shows no visible bacterial growth. This can also be done using a microplate reader to measure optical density. For some bacteria like M. abscessus, a resazurin-based assay can be used where a color change indicates bacterial viability.[7]
Caption: Workflow for the time-kill kinetics assay.
RNA Polymerase Inhibition Assay
Rifamycins inhibit bacterial growth by binding to the β-subunit of the DNA-dependent RNA polymerase (RpoB), thereby blocking transcription. A[1]n in vitro transcription assay can be used to confirm this mechanism of action for Rifamycin O.
Experimental Protocol: In Vitro Transcription Assay
Materials:
-
Purified bacterial RNA polymerase
-
DNA template containing a promoter recognized by the bacterial RNA polymerase
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is labeled (e.g., [α-³²P]UTP)
-
Rifamycin O at various concentrations
-
Transcription buffer
-
Reaction tubes
-
Scintillation counter or other appropriate detection method
Procedure:
-
Set up reaction tubes containing the transcription buffer, DNA template, and purified RNA polymerase.
-
Add Rifamycin O at a range of concentrations to the respective tubes. Include a no-drug control.
-
Pre-incubate the mixture to allow for binding of the inhibitor to the enzyme.
-
Initiate the transcription reaction by adding the mixture of rNTPs (including the labeled one).
-
Allow the reaction to proceed for a specific time at 37°C.
-
Stop the reaction (e.g., by adding a stop solution and precipitating the RNA).
-
Quantify the amount of newly synthesized RNA by measuring the incorporation of the labeled rNTP using a scintillation counter or by gel electrophoresis and autoradiography.
-
Determine the concentration of Rifamycin O that results in 50% inhibition of RNA synthesis (IC₅₀).
Signaling Pathway of Rifamycin Inhibition
Caption: Rifamycin O inhibits bacterial transcription by targeting RNA polymerase.
Data Presentation
The following table summarizes the reported in vitro activity of Rifamycin O against various bacterial species.
| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Mycobacterium abscessus subsp. abscessus | CIP 104536T | 4.0 - 6.2 | - | |
| Mycobacterium abscessus subsp. bolletii | CIP 108541T | 4.0 - 6.2 | - | |
| Mycobacterium abscessus subsp. massiliense | CIP 108297T | 4.0 - 6.2 | - | |
| Mycobacterium abscessus | CIP 104536T R morphotype | MIC₅₀ ~3.9 | - |
Note: Conversion to µg/mL requires the molecular weight of Rifamycin O.
The table below provides a comparison of the activity of Rifamycin O with other rifamycins against Mycobacterium abscessus.
| Compound | MIC₉₀ (µM) against M. abscessus subspecies |
| Rifamycin O | 4.0 - 6.2 |
| Rifabutin | Similar to Rifamycin O |
| Rifampicin | > 20 |
| Rifapentine | > 20 |
| Clarithromycin | Similar to Rifamycin O |
| Data sourced from | |
| [7][8][9] |
Conclusion
The in vitro assays described provide a robust framework for characterizing the antibacterial activity of Rifamycin O. Consistent application of these standardized protocols will enable researchers to generate reproducible and comparable data, which is crucial for the preclinical development of this antibiotic. The provided data indicates that Rifamycin O demonstrates promising activity against Mycobacterium abscessus, including subspecies that are often challenging to treat. Further investigation against a broader range of clinically relevant bacteria is warranted.
References
- 1. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Anti-Helicobacter pylori Activities of New Rifamycin Derivatives, KRM-1648 and KRM-1657 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Defining the minimum inhibitory concentration of 22 rifamycins in iron limited, physiologic medium against Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rifamycin O, An Alternative Anti-Mycobacterium abscessus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rifamycin O, An Alternative Anti-Mycobacterium abscessus Agent [mdpi.com]
Determining Rifamycin O MIC Values: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) values of Rifamycin O, a member of the ansamycin class of antibiotics. Accurate in vitro susceptibility testing is crucial for evaluating the efficacy of this antimicrobial agent against various bacterial isolates. The protocols outlined here are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the closely related compound, rifampin, due to the limited availability of specific guidelines for Rifamycin O. Researchers should validate these methods for their specific laboratory conditions and bacterial strains.
Mechanism of Action of Rifamycins
Rifamycins, including Rifamycin O, exert their antibacterial effect by specifically targeting and inhibiting the bacterial DNA-dependent RNA polymerase. This enzyme is essential for the transcription of DNA into messenger RNA (mRNA), a critical step in protein synthesis. By binding to the β-subunit of the RNA polymerase, Rifamycin O sterically blocks the elongation of the mRNA chain, thereby halting protein synthesis and ultimately leading to bacterial cell death. This targeted mechanism of action makes it a potent antimicrobial agent.
Caption: Mechanism of action of Rifamycin O.
Quantitative Data Summary
The following tables summarize available quantitative data for rifamycin susceptibility testing. It is important to note that specific MIC data for Rifamycin O against a wide range of bacteria is limited in publicly available literature. The data for Rifamycin SV and rifampin are provided for context and comparison.
Table 1: MIC₅₀ and MIC₉₀ Values for Rifamycin SV against Various Enteropathogens
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli (all pathogenic) | 496 | 32 | 128 | ≤0.5 - >512 |
| Enterotoxigenic E. coli (ETEC) | 203 | 64 | 128 | ≤0.5 - >512 |
| Enteroaggregative E. coli (EAEC) | 122 | 32 | 128 | 1 - 256 |
| Enteropathogenic E. coli (EPEC) | 91 | 64 | 128 | 2 - 256 |
| Shiga toxin-producing E. coli (STEC) | 80 | 32 | 128 | 2 - 128 |
| Shigella spp. | 166 | 32 | 64 | 2 - 128 |
| Salmonella spp. | 158 | 64 | 128 | 2 - 256 |
| Vibrio spp. (non-cholerae) | 63 | 2 | 4 | 1 - 8 |
| Aeromonas spp. | 28 | 4 | 16 | 2 - 512 |
Data adapted from a study on Rifamycin SV, a closely related compound.
Table 2: MIC₉₀ Values of Rifamycin O and Comparator Agents against Mycobacterium abscessus Complex [1]
| Compound | M. abscessus subsp. abscessus (CIP104536T) MIC₉₀ (µM) | M. abscessus subsp. bolletii (CIP108541T) MIC₉₀ (µM) | M. abscessus subsp. massiliense (CIP108297T) MIC₉₀ (µM) |
| Rifamycin O | 6.2 | 4.0 | 4.0 |
| Rifabutin | 4.0 | 4.0 | 4.0 |
| Rifampicin | >50 | >50 | >50 |
| Rifapentine | >50 | >50 | >50 |
| Clarithromycin | 1.4 | 1.4 | 1.4 |
Table 3: Quality Control (QC) Ranges for Rifampin
Since specific QC ranges for Rifamycin O are not established, the ranges for rifampin against standard QC strains can be used as a reference. Laboratories should establish their own internal QC limits for Rifamycin O.
| Quality Control Strain | Antimicrobial Agent | MIC (µg/mL) QC Range (EUCAST) | MIC (µg/mL) QC Range (CLSI) |
| Staphylococcus aureus ATCC 29213 | Rifampin | 0.002 - 0.016 | 0.004 - 0.03 |
| Escherichia coli ATCC 25922 | Rifampin | 0.5 - 2 | 1 - 4 |
| Streptococcus pneumoniae ATCC 49619 | Rifampin | 0.004 - 0.016 | 0.004 - 0.016 |
| Pseudomonas aeruginosa ATCC 27853 | Rifampin | 8 - 32 | 4 - 16 |
Experimental Protocols
The following are detailed protocols for the broth microdilution and agar dilution methods, adapted from CLSI guidelines.
Broth Microdilution Method
This method determines the MIC in a liquid medium using 96-well microtiter plates.
Caption: Broth microdilution workflow.
Materials:
-
Rifamycin O analytical standard
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer or densitometer
-
Incubator (35-37°C)
Protocol:
-
Preparation of Rifamycin O Stock Solution:
-
Prepare a stock solution of Rifamycin O in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Further dilutions should be made in CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From a pure, overnight culture on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Add 50 µL of CAMHB to wells 2 through 12 of each row to be used.
-
Add 100 µL of the appropriate Rifamycin O working solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic) and well 12 as a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 100 µL.
-
Seal the plates to prevent evaporation.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of Rifamycin O that completely inhibits visible growth (turbidity) of the organism as detected by the naked eye.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
Caption: Agar dilution workflow.
Materials:
-
Rifamycin O analytical standard
-
Suitable solvent (e.g., DMSO)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Multipoint inoculator (replicator)
-
Incubator (35-37°C)
Protocol:
-
Preparation of Rifamycin O-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the Rifamycin O stock solution at 10 times the final desired concentrations.
-
Prepare molten and cooled (45-50°C) Mueller-Hinton Agar (MHA).
-
Add 2 mL of each antibiotic dilution to 18 mL of molten MHA, mix gently but thoroughly, and pour into sterile petri dishes. Also prepare a drug-free control plate.
-
Allow the agar to solidify completely.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute this suspension to achieve a final inoculum of approximately 1-2 x 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, spot the standardized inoculum onto the surface of each agar plate, including the drug-free control.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of Rifamycin O that completely inhibits the visible growth of the bacteria. A single colony or a faint haze should be disregarded.
-
Quality Control
-
QC Strains: Perform quality control testing with each batch of MIC determinations using standard QC strains such as Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Streptococcus pneumoniae ATCC 49619, and Pseudomonas aeruginosa ATCC 27853.
-
Acceptance Criteria: The resulting MIC values for the QC strains should fall within the established ranges (refer to Table 3 for rifampin ranges as a guide).
-
Growth and Sterility Controls: Ensure the growth control shows adequate growth and the sterility control remains clear (broth microdilution) or shows no growth (agar dilution).
Disclaimer: The provided protocols are for research purposes and are based on established methodologies for similar antimicrobial agents. It is the responsibility of the end-user to validate these protocols for their specific applications and to establish their own internal quality control parameters for Rifamycin O.
References
Application Notes and Protocols for Rifamycin O in the Treatment of Mycobacterium abscessus Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium abscessus is a rapidly growing nontuberculous mycobacterium (NTM) notorious for its intrinsic resistance to a wide array of antibiotics, making infections incredibly challenging to treat. Current therapeutic regimens are often prolonged, poorly tolerated, and have low success rates. There is a critical need for novel antimicrobial agents with potent activity against this pathogen. Recent research has highlighted Rifamycin O as a promising candidate for the treatment of M. abscessus infections.[1][2] Unlike many other rifamycins, such as rifampicin, which are rendered ineffective by the intrinsic resistance mechanisms of M. abscessus, Rifamycin O demonstrates significant in vitro and in vivo activity.[1][2]
These application notes provide a comprehensive overview of the preclinical data on Rifamycin O, detailed protocols for its evaluation, and an exploration of its mechanism of action for researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of Rifamycin O against Mycobacterium abscessus and its subspecies, in comparison to other relevant antibiotics.
Table 1: In Vitro Susceptibility of M. abscessus Subspecies to Rifamycin O and Comparator Drugs
| Compound | M. abscessus subsp. abscessus CIP 104536T S (MIC₉₀, µM) | M. abscessus subsp. bolletii CIP 108541T (MIC₉₀, µM) | M. abscessus subsp. massiliense CIP 108297T (MIC₉₀, µM) |
| Rifamycin O | 6.2 | 4.0 | 4.0 |
| Rifabutin | 4.1 | 4.1 | 4.1 |
| Rifampicin | >20 | >20 | >20 |
| Rifapentine | >20 | >20 | >20 |
| Clarithromycin | 4.3 | 4.3 | 4.3 |
Data sourced from Hanh et al., 2020.[1]
Table 2: In Vitro Activity of Rifamycin O and Comparator Drugs against M. abscessus CIP 104536T R morphotype
| Compound | MIC₅₀ (µM) |
| Rifamycin O | 3.9 |
| Rifabutin | 4.1 |
| Clarithromycin | 4.3 |
| Rifampicin | >20 |
| Rifapentine | >20 |
Data sourced from Hanh et al., 2020.[1]
Table 3: In Vivo Efficacy of Rifamycin O in a Zebrafish Infection Model
| Treatment Group (at 25 µM) | Outcome |
| Rifamycin O | Excellent reduction in live-bacterial CFU, similar to Rifabutin |
| Rifabutin | Significant reduction in live-bacterial CFU |
| Rifampicin | Failed to reduce bacterial burden |
| Rifapentine | Failed to reduce bacterial burden |
| Untreated Control | Maximum live bacterial burden at 5 days post-infection |
Data sourced from Hanh et al., 2020.[1]
Mechanism of Action and Rationale for Activity
The primary mechanism of intrinsic resistance to rifamycins in M. abscessus is the enzymatic inactivation of the drug by an ADP-ribosyltransferase, Arr_Mab.[3][4][5][6] This enzyme catalyzes the ADP-ribosylation of the rifamycin at the C23 hydroxyl group, rendering the antibiotic unable to bind to its target, the bacterial RNA polymerase.[4][6]
Rifamycin O, along with rifabutin, circumvents this resistance mechanism due to a key structural difference compared to rifampicin and rifapentine. Rifamycin O lacks a hydroquinone moiety, which is present in the latter compounds. This structural feature is thought to be crucial for its activity against M. abscessus.[7] The absence of the hydroquinone group makes Rifamycin O a poor substrate for Arr_Mab, thus allowing it to maintain its inhibitory effect on the bacterial RNA polymerase.
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the efficacy of Rifamycin O against M. abscessus.
Bioluminescent Reporter Assay for High-Throughput Screening
This protocol is designed for the initial high-throughput screening of compound libraries to identify potential inhibitors of M. abscessus. It utilizes a bioluminescent reporter strain of M. abscessus, where light production is proportional to bacterial viability.
Materials:
-
Bioluminescent M. abscessus strain (e.g., expressing lux operon)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Compound library dissolved in DMSO
-
White, opaque, sterile 384-well microplates
-
Luminometer
Procedure:
-
Culture the bioluminescent M. abscessus strain in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Adjust the bacterial culture to a final OD₆₀₀ of 0.01 in fresh 7H9 broth.
-
Dispense 40 µL of the bacterial suspension into each well of a 384-well plate.
-
Add compounds from the library to the wells at the desired final concentration (e.g., 10 µM). Include appropriate controls: no-drug (vehicle, e.g., DMSO) and positive control (e.g., clarithromycin).
-
Seal the plates and incubate at 37°C for 72 hours.
-
Measure bioluminescence at 24, 48, and 72 hours using a luminometer.
-
Calculate the percent inhibition for each compound relative to the no-drug control.
Resazurin Microtiter Assay (REMA) for MIC Determination
REMA is a colorimetric assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound. Viable bacteria reduce the blue resazurin dye to the pink resorufin.
Materials:
-
M. abscessus strains
-
Cation-adjusted Mueller-Hinton (CAMH) broth or Middlebrook 7H9 broth with supplements
-
Rifamycin O and other test compounds
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
Procedure:
-
Prepare a bacterial inoculum of M. abscessus and adjust to a 0.5 McFarland standard, then dilute 1:100 in the appropriate broth.
-
Prepare serial two-fold dilutions of the test compounds in the 96-well plates. The final volume in each well should be 50 µL.
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no drug) and a sterility control (no bacteria).
-
Seal the plates and incubate at 37°C for 3-5 days.
-
After incubation, add 20 µL of the resazurin solution to each well.
-
Re-incubate the plates for 16-24 hours.
-
The MIC is defined as the lowest concentration of the drug that prevents a color change from blue to pink.
In Vivo Efficacy in a Zebrafish (Danio rerio) Infection Model
The zebrafish embryo model is a powerful tool for assessing the in vivo efficacy of antimicrobial compounds due to their optical transparency and rapid development.
Materials:
-
Zebrafish embryos (e.g., 30 hours post-fertilization)
-
Fluorescently labeled M. abscessus (e.g., expressing tdTomato or GFP)
-
Microinjection apparatus
-
96-well plates
-
Rifamycin O and control compounds
-
Tricaine solution (anesthetic)
-
Stereomicroscope with fluorescence capability
Procedure:
-
Prepare a single-cell suspension of fluorescently labeled M. abscessus.
-
Anesthetize the zebrafish embryos.
-
Microinject a defined inoculum (e.g., 100-200 CFU) of the bacterial suspension into the caudal vein of each embryo.
-
Transfer the infected embryos to a 96-well plate (one embryo per well) containing embryo water.
-
At 1-day post-infection, add the test compounds (e.g., Rifamycin O at 25 µM) to the embryo water.
-
Change the water and re-dose with the compounds daily for 5 days.
-
Monitor the embryos daily for survival and visualize the bacterial burden using a fluorescence microscope.
-
To quantify the bacterial burden, lyse a subset of embryos at different time points and plate the lysates on 7H10 agar to determine the Colony Forming Units (CFU).
Conclusion
Rifamycin O represents a promising therapeutic candidate for the treatment of M. abscessus infections. Its unique chemical structure allows it to evade the primary mechanism of rifamycin resistance in this challenging pathogen. The data presented here, along with the detailed protocols, provide a solid foundation for further preclinical and clinical development of Rifamycin O. Future studies should focus on optimizing its formulation, evaluating its efficacy in mammalian models of infection, and exploring potential synergistic combinations with other anti-mycobacterial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Rifamycin O, An Alternative Anti- Mycobacterium abscessus Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Exploring antibiotic resistance mechanisms in Mycobacterium abscessus for enhanced therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Molecular Therapeutic Agents and Drug Candidates for Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Rifamycin O in Combination Antibiotic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) pathogens necessitates innovative therapeutic strategies. Combination therapy, the concurrent use of two or more antibiotics, has emerged as a promising approach to enhance antimicrobial efficacy, reduce the likelihood of resistance development, and achieve synergistic killing of bacteria. Rifamycin O, a member of the ansamycin class of antibiotics, functions by inhibiting the bacterial DNA-dependent RNA polymerase, a crucial enzyme for transcription.[1][2] This mechanism of action makes it a compelling candidate for combination therapies. While extensive research has been conducted on rifampicin, a closely related rifamycin derivative, specific data on Rifamycin O in combination therapies is limited. This document provides a comprehensive overview of the principles of using rifamycins in combination with other antibiotics, leveraging available data for rifampicin as a surrogate for Rifamycin O, and offers detailed protocols for in vitro and in vivo evaluation of such combinations.
Disclaimer: The quantitative data and specific combination examples provided herein are primarily based on studies of rifampicin. While Rifamycin O shares a core mechanism of action, direct extrapolation of synergistic potency (e.g., specific Fractional Inhibitory Concentration Index values) should be approached with caution and validated through specific experimental investigation for Rifamycin O.
Rationale for Combination Therapy with Rifamycin O
The primary motivations for combining Rifamycin O with other antibiotics include:
-
Synergistic Activity: The combined effect of the two drugs is greater than the sum of their individual effects.
-
Prevention of Resistance: The use of a second antibiotic can suppress the emergence of mutants resistant to Rifamycin O, a common concern with rifamycin monotherapy.[3]
-
Broadened Antimicrobial Spectrum: Combining agents can extend the coverage to a wider range of pathogens.
Synergistic Combinations with Rifamycins
Rifamycins have demonstrated synergistic or additive effects with a variety of antibiotic classes, each combination exploiting different vulnerabilities in bacterial physiology.
Combination with Cell Wall Synthesis Inhibitors
Antibiotics that target the bacterial cell wall, such as β-lactams and glycopeptides (e.g., daptomycin), can enhance the intracellular penetration and efficacy of rifamycins.[4][]
-
Mechanism of Synergy: Disruption of the cell wall integrity by the partner drug is thought to facilitate the entry of Rifamycin O to its intracellular target, the RNA polymerase.
Combination with Protein Synthesis Inhibitors
Combining Rifamycin O with antibiotics that inhibit protein synthesis, such as aminoglycosides and lincosamides, can lead to enhanced bactericidal activity.
-
Mechanism of Synergy: The simultaneous disruption of transcription (by Rifamycin O) and translation (by the partner drug) creates a multi-pronged attack on essential cellular processes.
Combination with DNA Synthesis Inhibitors
Quinolones, which inhibit DNA replication by targeting DNA gyrase and topoisomerase IV, can act synergistically with rifamycins.[1]
-
Mechanism of Synergy: The concurrent inhibition of DNA replication and transcription leads to a rapid cessation of bacterial growth and viability.
Combination with Cell Membrane Disruptors
Polymyxins like colistin, which disrupt the bacterial cell membrane, have shown synergy with rifamycins against Gram-negative bacteria.[6]
-
Mechanism of Synergy: Colistin's permeabilizing effect on the outer membrane of Gram-negative bacteria allows rifamycins to bypass this barrier and reach their intracellular target.
Data Presentation: Quantitative Synergy of Rifampicin Combinations
The following tables summarize quantitative data from studies on rifampicin, which can serve as a guide for investigating Rifamycin O combinations. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference or Additive Effect
-
FICI > 4.0: Antagonism[7]
| Partner Antibiotic | Target Organism | Assessment Method | Key Findings (FICI) | Reference |
| Cell Wall Synthesis Inhibitors | ||||
| Daptomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Checkerboard Assay | Synergy (FICI ≤ 0.5) observed in 75% of clinical isolates. | [6] |
| Protein Synthesis Inhibitors | ||||
| Gentamicin | Staphylococcus aureus | Time-Kill Assay | Synergy was observed in 68% of the 50 strains tested. | [6] |
| Kanamycin | Escherichia coli | Checkerboard Assay | Significant synergy observed, with a 34-fold decrease in the MIC of a peptide antibiotic when combined with rifampin. | [8][9] |
| Cell Membrane Disruptors | ||||
| Colistin | Multidrug-Resistant Acinetobacter baumannii | Checkerboard & Time-Kill Assays | Synergy was demonstrated in 63% of isolates, with no antagonism observed. | [6] |
| Multiple Drug Classes | ||||
| Sitafloxacin, Gatifloxacin, Clarithromycin | Mycobacterium tuberculosis | Three-Dimensional Checkerboard | Significant synergy observed with FICI ranges of 0.41-0.79, 0.39-0.90, and 0.48-0.95, respectively, when combined with rifampicin and isoniazid. | [10] |
Experimental Protocols
In Vitro Synergy Testing
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[7]
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of Rifamycin O and the partner antibiotic in an appropriate solvent. Create serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well. Add 50 µL of the Rifamycin O dilutions along the x-axis (e.g., columns 1-10) and 50 µL of the partner antibiotic dilutions along the y-axis (e.g., rows A-G). This creates a matrix of antibiotic combinations. Include wells for each drug alone (growth controls) and a drug-free well (positive control).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[7]
-
Interpretation: Interpret the FICI as described in the data presentation section.
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antibiotic combinations over time.
Protocol:
-
Preparation: Prepare bacterial cultures in the logarithmic phase of growth. Prepare tubes with CAMHB containing Rifamycin O alone, the partner antibiotic alone, the combination of both at specific concentrations (e.g., 0.5x MIC, 1x MIC), and a drug-free growth control.
-
Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto appropriate agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies (CFU/mL) on each plate and plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[6]
In Vivo Efficacy Models
This model is used to evaluate the efficacy of antibiotic combinations in a systemic infection.[11][12]
Protocol:
-
Animal Preparation: Use immunocompetent or neutropenic mice (e.g., by cyclophosphamide administration).
-
Infection: Induce sepsis by intraperitoneal injection of a standardized bacterial inoculum (e.g., Staphylococcus aureus or Escherichia coli) or by cecal ligation and puncture (CLP).
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer Rifamycin O, the partner antibiotic, the combination, or a vehicle control via an appropriate route (e.g., intravenous, subcutaneous, or oral). Dosing regimens should be based on pharmacokinetic studies in mice to mimic human exposures.
-
Monitoring: Monitor the animals for survival over a defined period (e.g., 7 days).
-
Endpoint Analysis:
-
Survival: Record and compare survival rates between treatment groups.
-
Bacterial Load: At specific time points, euthanize a subset of animals and collect blood and organs (e.g., spleen, liver) for bacterial load determination by plating serial dilutions of tissue homogenates.
-
This model is suitable for assessing the efficacy of topical or systemic antibiotic combinations against localized skin and soft tissue infections.[13][14]
Protocol:
-
Animal Preparation: Anesthetize mice and shave a small area on the dorsum.
-
Infection: Create a superficial wound by tape stripping or a subcutaneous abscess by injecting a bacterial suspension (e.g., S. aureus) subcutaneously.
-
Treatment: Administer the antibiotic combination topically to the wound or systemically.
-
Monitoring: Measure lesion size daily.
-
Endpoint Analysis:
-
Bacterial Load: At the end of the study, excise the infected skin tissue, homogenize it, and determine the bacterial load (CFU/gram of tissue) by plating serial dilutions.
-
Histopathology: Analyze tissue sections to assess the inflammatory response and tissue damage.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synergistic mechanism of Rifamycin O and a cell wall synthesis inhibitor.
Caption: Experimental workflow for the checkerboard assay.
Caption: Workflow for the in vivo murine sepsis model.
Conclusion
The combination of Rifamycin O with other classes of antibiotics presents a promising avenue for combating bacterial infections, particularly those caused by MDR pathogens. The principles of synergy and resistance prevention that have been established for rifampicin are likely applicable to Rifamycin O. However, rigorous in vitro and in vivo testing, following detailed protocols such as those outlined in these application notes, is essential to validate the efficacy and optimal dosing of specific Rifamycin O combination therapies. The provided experimental frameworks will enable researchers to systematically evaluate these combinations and generate the robust data needed for further drug development.
References
- 1. study.com [study.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Rifamycins, Alone and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro Activity of Different Antibacterial Agents in Combination with Each Other against Multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergy with Rifampin and Kanamycin Enhances Potency, Kill Kinetics, and Selectivity of De Novo-Designed Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergy with rifampin and kanamycin enhances potency, kill kinetics, and selectivity of de novo-designed antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. igas.gouv.fr [igas.gouv.fr]
- 11. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 13. journals.asm.org [journals.asm.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Rifamycin O in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycin O is a member of the ansamycin class of antibiotics and serves as a key intermediate in the synthesis of other rifamycin derivatives.[1] Like other rifamycins, its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, making it a subject of interest for antimicrobial research, particularly against mycobacteria.[2] These application notes provide detailed information on the solubility of Rifamycin O for the preparation of stock and working solutions for in vitro experiments, such as Minimum Inhibitory Concentration (MIC) assays.
Data Presentation: Solubility of Rifamycin O
Quantitative solubility data for Rifamycin O is not extensively documented in publicly available literature. However, based on information from chemical suppliers and related scientific publications, the following table summarizes the known solubility characteristics. For comparison, data for the closely related and well-studied compound, Rifampicin, is also included, as its high solubility in DMSO is well-established.[3][4][5]
| Solvent | Rifamycin O Solubility | Rifampicin Solubility (for comparison) | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] | ~100 mg/mL[3] | Recommended solvent for preparing high-concentration stock solutions. |
| Ethanol | Soluble[2] | ~10 mg/mL (95%)[3] | Can be used as a solvent for stock solutions. |
| Aqueous Acetonitrile | Soluble[2] | - | |
| Methanol | Slightly soluble (heating may be required)[1] | 16 mg/mL (at 25°C)[3] | |
| Chloroform | Slightly soluble[1] | 349 mg/mL (at 25°C)[3] | |
| Water | Insoluble[6] | Slightly soluble (2.5 mg/mL at pH 7.3)[3] | Rifamycin O is practically insoluble in water and dilute acids.[6] |
| Solvent Mixtures | High solubility in mixtures of a water-immiscible solvent and an alcohol (e.g., CH₂Cl₂:methanol)[7] | - | Used in chemical synthesis processes to achieve high concentrations.[7] |
Note: The stability of Rifamycin O in solution is a critical factor. Stock solutions of the related compound, Rifampicin, in DMSO have been shown to be stable for at least 8 months when stored at -20°C.[8] It is recommended to store Rifamycin O stock solutions at -20°C or -80°C, protected from light, and to prepare fresh working solutions for experiments. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.
Experimental Protocols
Preparation of Rifamycin O Stock Solution (10 mg/mL in DMSO)
This protocol describes the preparation of a 10 mg/mL stock solution of Rifamycin O in DMSO, a common starting point for in vitro assays.
Materials:
-
Rifamycin O powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of Rifamycin O powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL stock solution, weigh 10 mg of Rifamycin O.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the tube containing the Rifamycin O powder.
-
Mixing: Vortex the solution until the Rifamycin O is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for the specific application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standard broth microdilution method to determine the MIC of Rifamycin O against a bacterial strain.
Materials:
-
Rifamycin O stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates (round-bottom preferred)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, MHB)
-
Bacterial culture in the logarithmic growth phase
-
Sterile diluents (e.g., saline or PBS)
-
Multichannel pipette
Procedure:
-
Prepare Working Solution: Based on the desired final concentration range in the MIC assay, prepare an intermediate working solution of Rifamycin O by diluting the stock solution in the appropriate growth medium. The concentration of DMSO in the final working solution should be kept low (typically ≤1%) to avoid solvent toxicity to the bacteria.
-
Plate Setup: Add 100 µL of sterile growth medium to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the Rifamycin O working solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Add the appropriate volume of the standardized bacterial inoculum to each well (except for a sterility control well).
-
Controls: Include a positive control for bacterial growth (wells with medium and inoculum but no Rifamycin O) and a negative/sterility control (wells with medium only).
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours for many common bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of Rifamycin O at which there is no visible growth of bacteria.
Visualizations
Caption: Experimental workflow for preparing Rifamycin O solutions and performing an MIC assay.
Caption: Mechanism of action of Rifamycin O, inhibiting bacterial RNA polymerase.
References
- 1. Rifamycin O CAS No. 14487-05-9 - Zhengzhou Minzhong Pharmaceutical Co., Ltd. [minzhongpharma.com]
- 2. adipogen.com [adipogen.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Rifampicin | Rifamycin AMP | broad-spectrum antibiotic | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Rifamycins [drugfuture.com]
- 7. US3933801A - Process for preparing rifamycin S by hydrolysis of rifamycin O - Google Patents [patents.google.com]
- 8. Stability of Rifampin in Dimethylsulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rifamycin O: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for Rifamycin O. The information is intended to guide researchers and professionals in the proper handling, storage, and stability assessment of this crucial pharmaceutical intermediate.
Product Information
| Property | Details |
| Chemical Name | Rifamycin O |
| CAS Number | 14487-05-9 |
| Molecular Formula | C₃₉H₄₇NO₁₄ |
| Molecular Weight | 753.79 g/mol |
| Appearance | Yellow to dark yellow solid |
| Solubility | Insoluble in water and dilute mineral acids. Gradually dissolves in alkali hydroxides. Slightly soluble in chloroform and heated methanol.[1] |
Storage Conditions
Proper storage of Rifamycin O is critical to maintain its integrity and purity. It is a heat and light-sensitive compound.
| Condition | Temperature | Duration | Additional Precautions |
| Long-term Storage | -20°C | For extended periods | Keep in a tightly sealed container, protected from light.[2] An inert atmosphere is also recommended.[2] |
| Short-term Storage | +4°C or 2-8°C | For brief periods | Keep in a tightly sealed container, protected from light.[3] |
| In Solution | Varies | For immediate use | Protect from light. The stability in solution is dependent on the solvent and pH. |
Stability Profile
Rifamycin O is a stable yet sensitive compound that can degrade under certain environmental conditions.[2][4] Understanding its stability profile is essential for developing stable formulations and ensuring accurate experimental results.
Factors Affecting Stability
-
Temperature: Rifamycin O is sensitive to heat and decomposes at 160°C.[1] Elevated temperatures will accelerate its degradation.
-
Light: Exposure to light can cause degradation. All handling and storage should be performed under light-protected conditions.[2]
-
pH: While insoluble in acidic conditions, it dissolves and likely degrades in alkaline solutions.[1] The stability of related rifamycins is known to be pH-dependent.
-
Oxidation: As with other rifamycins, Rifamycin O may be susceptible to oxidation.
The following diagram illustrates the key factors influencing the stability of Rifamycin O.
Caption: Key environmental factors leading to the degradation of Rifamycin O.
Experimental Protocols for Stability Assessment
The following protocols are adapted from established stability-indicating methods for related rifamycin compounds and can be applied to assess the stability of Rifamycin O.[5]
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method is recommended for quantifying Rifamycin O and its degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at an appropriate wavelength (e.g., 293 nm for Rifaximin). The optimal wavelength for Rifamycin O should be determined. |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
The following diagram outlines the workflow for developing a stability-indicating HPLC method.
Caption: A stepwise workflow for the development and validation of a stability-indicating HPLC method.
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method.
4.2.1. Preparation of Stock Solution
-
Accurately weigh and dissolve a known amount of Rifamycin O in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Protect the stock solution from light.
4.2.2. Acidic Degradation
-
Dilute the stock solution with a solution of hydrochloric acid (e.g., 0.1 M HCl) to a final concentration of approximately 25-50 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., several hours).
-
Withdraw samples at various time points.
-
Neutralize the samples with a base (e.g., 0.1 M NaOH) before HPLC analysis.
4.2.3. Basic Degradation
-
Dilute the stock solution with a solution of sodium hydroxide (e.g., 0.1 M NaOH) to a final concentration of approximately 25-50 µg/mL.
-
Keep the solution at room temperature for a defined period (e.g., several hours), monitoring for degradation.
-
Withdraw samples at various time points.
-
Neutralize the samples with an acid (e.g., 0.1 M HCl) before HPLC analysis.
4.2.4. Oxidative Degradation
-
Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to a final concentration of approximately 25-50 µg/mL.
-
Incubate the solution at room temperature or a slightly elevated temperature for a defined period.
-
Withdraw samples at various time points for HPLC analysis.
4.2.5. Thermal Degradation
-
Expose a solid sample of Rifamycin O to dry heat in a temperature-controlled oven (e.g., 80°C) for an extended period (e.g., several days).
-
At specified intervals, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.
4.2.6. Photolytic Degradation
-
Expose a solution of Rifamycin O (e.g., 25-50 µg/mL in a suitable solvent) to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
Withdraw samples at various time points for HPLC analysis.
The logical flow of a forced degradation study is depicted in the following diagram.
Caption: A schematic representation of the workflow for conducting forced degradation studies on Rifamycin O.
Summary of Potential Degradation
| Stress Condition | Expected Outcome | Potential Degradation Products |
| Acidic Hydrolysis | Significant degradation expected. | Hydrolyzed forms of the ansa chain. |
| Basic Hydrolysis | Degradation is likely, as Rifamycin O dissolves in alkaline solutions. | Products of hydrolysis and rearrangement. |
| Oxidation | Susceptible to oxidation. | Oxidized derivatives, such as quinones. |
| Thermal | Degradation of the solid form at elevated temperatures. | Thermally induced decomposition products. |
| Photolysis | Degradation upon exposure to light. | Photodegradation products. |
Conclusion
Rifamycin O is a valuable pharmaceutical intermediate that requires careful handling and storage to maintain its quality. Its stability is influenced by temperature, light, and pH. The protocols outlined in these application notes provide a framework for researchers to assess the stability of Rifamycin O and to develop stable formulations. It is recommended that specific stability studies be conducted to generate quantitative data for Rifamycin O under various conditions.
References
- 1. DE1181228B - Process for the preparation of rifamycin O and its monoacetyl derivative - Google Patents [patents.google.com]
- 2. [PDF] DEVELOPMENT AND VALIDATION OF THE STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR RIFAXIMIN -AN ANTIBIOTIC | Semantic Scholar [semanticscholar.org]
- 3. Degradation of rifamycin from mycelial dreg by activated persulfate: Degradation efficiency and reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. impactfactor.org [impactfactor.org]
Application Notes and Protocols for Studying Rifamycin O Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of experimental models for investigating resistance to Rifamycin O, a key member of the rifamycin class of antibiotics. The protocols and data presented herein are intended to guide researchers in establishing robust in vitro, in vivo, and in silico models to study resistance mechanisms, evaluate novel antimicrobial agents, and support drug development efforts.
Introduction to Rifamycin O Resistance
Rifamycins, including Rifamycin O, are potent bactericidal antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[1] They bind to the β-subunit of RNAP, encoded by the rpoB gene, which sterically blocks the elongation of the nascent RNA chain, leading to cell death.[1] Resistance to rifamycins primarily arises through two mechanisms:
-
Target Modification: Point mutations in the rpoB gene alter the drug-binding site on the RNAP β-subunit, reducing the affinity of rifamycins for their target.[1]
-
Enzymatic Inactivation: A variety of enzymes can chemically modify and inactivate rifamycins. These include ADP-ribosyltransferases (Arr), glycosyltransferases (Rgt), phosphotransferases (RPH), and monooxygenases.[2]
Understanding these resistance mechanisms is crucial for the development of new rifamycin derivatives that can overcome existing resistance. The following sections detail experimental models to study these phenomena.
In Vitro Models for Rifamycin O Resistance
In vitro models are essential for determining the intrinsic activity of antimicrobial agents and for studying specific resistance mechanisms at the molecular level.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium and is a fundamental measure of antibiotic potency.
The following table summarizes the MIC values of Rifamycin O and other rifamycin derivatives against various susceptible and resistant bacterial strains.
| Antibiotic | Bacterial Strain | Resistance Mechanism | MIC (µg/mL) | Reference(s) |
| Rifamycin O | M. abscessus subsp. abscessus | Intrinsic | 4.0-6.2 (MIC90) | [3][4] |
| Rifamycin O | M. abscessus subsp. bolletii | Intrinsic | 4.0-6.2 (MIC90) | [3][4] |
| Rifamycin O | M. abscessus subsp. massiliense | Intrinsic | 4.0-6.2 (MIC90) | [3][4] |
| Rifampicin | M. abscessus | Intrinsic | >32 | [5] |
| Rifabutin | M. abscessus | Intrinsic | ≤0.125 (MIC90) | [5] |
| Rifapentine | M. abscessus | Intrinsic | ≤2.0 (MIC90) | [5] |
| Rifampicin | S. aureus (Wild-Type) | - | 0.002-0.03 | [6] |
| Rifampicin | S. aureus (Rif-Resistant) | rpoB mutation | ≥64 | [7] |
| Novel Rifamycins | S. aureus (Rif-Resistant) | rpoB mutation | 2 | [1] |
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test bacterium in pure culture
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Rifamycin O stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Rifamycin O Dilutions:
-
Prepare a stock solution of Rifamycin O.
-
Perform serial two-fold dilutions of Rifamycin O in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.[8]
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]
-
Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the Rifamycin O dilutions with the prepared bacterial suspension.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours.[9]
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of Rifamycin O that completely inhibits visible bacterial growth.[9] This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Enzymatic Inactivation Assays
These assays are designed to characterize the activity of enzymes that inactivate Rifamycin O.
This protocol is adapted from studies on Arr enzymes.[8]
Materials:
-
Purified Arr enzyme
-
Rifamycin O
-
Nicotinamide adenine dinucleotide (NAD+)
-
Reaction buffer (e.g., 20 mM Tris-HCl, 40 mM KCl, 0.5 mM MgCl₂)
-
Methanol
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Procedure:
-
Reaction Setup:
-
In a reaction tube, mix the purified Arr enzyme (e.g., 10 µM) with Rifamycin O (e.g., 100 µM) in the reaction buffer.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add NAD+ to a final concentration of 250 µM to start the reaction.
-
Incubate at 37°C for 1 hour.[8]
-
-
Quench Reaction:
-
Stop the reaction by adding methanol.[8]
-
-
Analysis:
-
Evaporate the methanol and analyze the reaction mixture by HPLC-MS to detect the ADP-ribosylated Rifamycin O product.
-
Caption: Enzymatic inactivation pathways of Rifamycin O.
In Vivo Models for Rifamycin O Resistance
In vivo models are critical for evaluating the efficacy of antibiotics in a complex biological system, taking into account pharmacokinetic and pharmacodynamic (PK/PD) properties.
Murine Septicemia Model
This model assesses the ability of an antibiotic to clear a systemic bacterial infection.
| Compound | Dose (mg/kg) | Route | Half-life (hours) | AUC (µg*hr/mL) | Reference(s) |
| Rifametane | 10 | Oral | Longer than Rifampicin | Higher than Rifampicin | [7] |
| Rifampicin | 10 | Oral | ~7.3 | 127.6 | [2] |
| Rifapentine | 10 | Oral | ~26 | 376.6 | [2] |
| Rifapentine | 3 | Oral | 14-18 | - | [10][11] |
This protocol is a generalized procedure for evaluating antibiotic efficacy.[12]
Materials:
-
Swiss-Webster mice (or other appropriate strain)
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus)
-
Hog gastric mucin (optional, to enhance infection)
-
Rifamycin O formulation for administration (e.g., oral, intravenous)
-
Vehicle control
Procedure:
-
Infection:
-
Prepare a standardized bacterial suspension in a suitable medium.
-
Inoculate mice intraperitoneally (i.p.) with a lethal dose of the bacterial suspension. The inoculum may be suspended in mucin to enhance virulence.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1 hour), administer Rifamycin O or the vehicle control to different groups of mice.
-
Administer the treatment via the desired route (e.g., oral gavage, intravenous injection).
-
-
Observation and Endpoint:
-
Monitor the survival of the mice over a period of 7-14 days.
-
The primary endpoint is the survival rate. The 50% effective dose (ED50), the dose required to protect 50% of the animals from lethal infection, can be calculated.[6]
-
Murine Thigh Infection Model
This localized infection model is used to assess the bactericidal or bacteriostatic effect of an antibiotic at a specific site.
This model is often used to study antibiotic efficacy in the absence of a robust immune response.[1][6]
Materials:
-
ICR (CD-1) mice (or other appropriate strain)
-
Cyclophosphamide (for inducing neutropenia)
-
Pathogenic bacterial strain (e.g., S. aureus)
-
Rifamycin O formulation for administration
-
Vehicle control
-
Homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Induction of Neutropenia:
-
Render mice neutropenic by administering cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).
-
-
Infection:
-
Inject a defined volume (e.g., 0.1 mL) of a standardized bacterial suspension intramuscularly into the thigh of each mouse.[1]
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment with Rifamycin O or vehicle control. Dosing can be administered at various intervals.[1]
-
-
Endpoint and Analysis:
-
At a predetermined time (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically remove the infected thigh, weigh it, and homogenize it in a sterile buffer.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
The efficacy of the antibiotic is determined by the reduction in bacterial load compared to the vehicle control group.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rifamycin O, An Alternative Anti-Mycobacterium abscessus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of novel rifamycin derivatives against rifamycin-sensitive and -resistant Staphylococcus aureus isolates in murine models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. A Physiologically Based Pharmacokinetic Model of Rifampin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of rifapentine, a new long lasting rifamycin, in the rat, the mouse and the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redesign of Rifamycin Antibiotics to Overcome ADP‐Ribosylation‐Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Deciphering the late steps of rifamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Rifamycin O Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dissolving Rifamycin O in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of Rifamycin O?
Rifamycin O is a beige powder that is generally insoluble in water and dilute mineral acids.[1] It exhibits solubility in several organic solvents, including Dimethyl Sulfoxide (DMSO), aqueous acetonitrile, ethanol, and acetone.[2] It also dissolves in alkali hydroxides, which is accompanied by a distinct change to a strong red-violet color.[1]
Q2: Which organic solvents are recommended for preparing a stock solution of Rifamycin O?
Based on the solubility of structurally similar rifamycins, DMSO is a highly recommended solvent for preparing concentrated stock solutions of Rifamycin O.[3][4] Ethanol is also a viable option.[2] For related compounds like Rifamycin S, solubility in DMSO can reach up to 100 mg/mL.[4]
Q3: My Rifamycin O precipitates when I dilute my stock solution into an aqueous buffer. What is happening and how can I prevent this?
Precipitation upon dilution of a Rifamycin O organic stock solution into an aqueous buffer is a common issue. This occurs because the high concentration of the compound in the organic solvent is no longer soluble when the solvent is diluted in the aqueous buffer.
To prevent this, it is crucial to:
-
Ensure the final concentration in the aqueous solution does not exceed the solubility limit.
-
Add the stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate rapid and uniform mixing.
-
Consider the final percentage of the organic solvent in your working solution. Keeping the percentage of the primary solvent (like DMSO) as low as possible while maintaining solubility is key.
Q4: What is the recommended storage procedure for Rifamycin O powder and its stock solutions?
-
Powder: Rifamycin O powder should be stored at -20°C and is stable for at least two years.[2]
-
Stock Solutions: It is recommended to prepare aliquots of the stock solution in an organic solvent like DMSO and store them at -80°C for up to one year.[3] This avoids repeated freeze-thaw cycles which can degrade the compound. Always protect solutions from light.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rifamycin O powder will not dissolve in the organic solvent. | The concentration is too high for the chosen solvent. | - Try sonicating the solution to aid dissolution.[3] - Gently warm the solution (e.g., 37°C). - Increase the volume of the solvent to lower the concentration. |
| The solution color changes to red-violet. | The solution has become alkaline. Rifamycin O dissolves in alkali hydroxides with this color change.[1] | Ensure your solvent is not alkaline. Use fresh, high-quality solvents. |
| Precipitate forms immediately upon adding the stock solution to the aqueous buffer. | The aqueous solubility limit has been exceeded. | - Decrease the final concentration of Rifamycin O in the working solution. - Increase the percentage of the organic solvent in the final working solution, if experimentally permissible. - Add the stock solution dropwise to the vigorously stirring buffer. |
| A precipitate forms in the working solution over time or upon refrigeration. | The compound is coming out of solution at a lower temperature or due to instability. | - Prepare fresh working solutions immediately before use. - If refrigeration is necessary, try re-dissolving the precipitate by gently warming the solution to 37°C before use. Do not store aqueous solutions for more than a day.[5] |
Quantitative Data Summary
The following table summarizes the solubility of Rifamycin O and related rifamycins in various solvents. This data can be used to guide the preparation of stock and working solutions.
| Compound | Solvent | Solubility |
| Rifamycin O | DMSO | Soluble[2] |
| Rifamycin O | Aqueous Acetonitrile | Soluble[2] |
| Rifamycin O | Ethanol | Soluble[2] |
| Rifamycin O | Acetone | Fairly readily soluble[1] |
| Rifamycin O | Water | Insoluble[1] |
| Rifamycin S | DMSO | 50 mg/mL[3] |
| Rifamycin S | DMSO | 100 mg/mL[4] |
| Rifampicin | DMSO | 87.5 mg/mL[6] |
| Rifampicin | DMSO | ~100 mg/mL |
| Rifamycin SV (sodium salt) | DMSO | ~30 mg/mL[5] |
| Rifamycin SV (sodium salt) | Ethanol | ~30 mg/mL[5] |
| Rifamycin SV (sodium salt) | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL[5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Rifamycin O Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mg/mL stock solution of Rifamycin O in DMSO.
Materials:
-
Rifamycin O powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of Rifamycin O powder. For a 10 mg/mL stock solution, weigh 10 mg of Rifamycin O.
-
Dissolving: Add 1 mL of anhydrous, sterile DMSO to the tube containing the Rifamycin O powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, sonicate the tube for 5-10 minutes.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of an Aqueous Working Solution of Rifamycin O
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for experimental use.
Materials:
-
10 mg/mL Rifamycin O stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mg/mL Rifamycin O stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer. For example, to prepare 10 mL of a 10 µg/mL working solution, you would need 10 µL of the 10 mg/mL stock solution.
-
Dilution: a. Add the required volume of the aqueous buffer to a sterile conical tube. b. While vigorously vortexing the buffer, slowly add the calculated volume of the Rifamycin O stock solution dropwise.
-
Final Mixing: Continue to vortex for another 30 seconds to ensure the solution is homogenous.
-
Use: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions for extended periods.
Visual Guides
Caption: Workflow for preparing Rifamycin O stock and working solutions.
Caption: A logical workflow for troubleshooting precipitation issues.
References
- 1. DE1181228B - Process for the preparation of rifamycin O and its monoacetyl derivative - Google Patents [patents.google.com]
- 2. adipogen.com [adipogen.com]
- 3. Rifamycin S | ROS | Reactive Oxygen Species | Antibiotic | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Rifampicin | Rifamycin AMP | broad-spectrum antibiotic | TargetMol [targetmol.com]
Technical Support Center: Stabilizing Rifamycin O in Solution
For researchers, scientists, and drug development professionals, maintaining the stability of Rifamycin O in solution is critical for the accuracy and reproducibility of long-term experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with Rifamycin O.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Color change of solution (e.g., to a darker red/brown) | Oxidation or degradation of Rifamycin O. This can be accelerated by exposure to light, non-optimal pH, or the presence of oxidizing agents. | 1. Prepare fresh solutions and protect them from light by using amber vials or wrapping containers in aluminum foil. 2. Ensure the pH of the solution is within the optimal range (slightly acidic to neutral). 3. Add an antioxidant, such as ascorbic acid, to the buffer before dissolving Rifamycin O. |
| Precipitate formation in the working solution | - The concentration of Rifamycin O exceeds its solubility in the aqueous buffer. - Temperature fluctuations affecting solubility. | 1. Prepare a higher concentration stock solution in an organic solvent like DMSO or methanol and dilute it to the final working concentration in the aqueous buffer just before use. 2. Ensure the final concentration in the aqueous buffer does not exceed the solubility limit of Rifamycin O. 3. Store solutions at a constant, recommended temperature. |
| Loss of antibacterial activity in the experiment | Degradation of Rifamycin O over time. | 1. Prepare fresh working solutions for each experiment. 2. If long-term storage is necessary, aliquot stock solutions and store them at -20°C or lower to minimize freeze-thaw cycles.[1] 3. Use a stability-indicating method, such as HPLC, to confirm the concentration and purity of Rifamycin O before critical experiments. |
| Inconsistent experimental results | Instability of the Rifamycin O solution, leading to variable concentrations. | 1. Standardize the preparation and storage protocol for Rifamycin O solutions. 2. Use a consistent source and batch of Rifamycin O. 3. Always prepare a fresh dilution from a frozen stock for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Rifamycin O in solution?
A1: While specific degradation kinetics for Rifamycin O are not extensively published, it is known that rifamycins are susceptible to oxidation and hydrolysis. Rifamycin B, a precursor, is known to oxidize to Rifamycin O in acidic aqueous solutions. For Rifamycin O, further degradation can be expected, especially under harsh pH conditions, elevated temperatures, and exposure to light.
Q2: What is the optimal pH for storing Rifamycin O solutions?
A2: Based on data for the closely related compound rifampicin, a pH range of 4.0 to 7.0 is recommended for maximum stability.[2] It is advisable to maintain Rifamycin O solutions in a slightly acidic to neutral pH range to minimize degradation.
Q3: Which buffers are recommended for preparing Rifamycin O solutions?
A3: The choice of buffer can significantly impact stability. For the related compound rifampicin, acetate and borate buffers have been shown to be more suitable than phosphate buffers, which can accelerate degradation.[2][3] Formate buffers have also been reported to have minimal adverse effects.[2]
Q4: How can I prevent the oxidation of Rifamycin O in my experiments?
A4: The addition of an antioxidant is highly recommended. Ascorbic acid, at a concentration of 0.5% to 3% (w/v), can be effective in preventing the oxidation of rifamycins in solution.[2]
Q5: What is the best way to prepare and store stock solutions of Rifamycin O?
A5: Rifamycin O has low solubility in water but is soluble in organic solvents. It is recommended to prepare a concentrated stock solution (e.g., 10 mg/mL) in DMSO or methanol.[2] This stock solution should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or lower for long-term stability.[1][2] All solutions should be protected from light.[2]
Quantitative Data on Stability
The following tables provide a template for summarizing quantitative data on Rifamycin O stability. Researchers should perform stability studies under their specific experimental conditions to generate accurate data.
Table 1: Effect of pH on Rifamycin O Stability
| pH | Buffer (0.1 M) | Temperature (°C) | Storage Duration (days) | % Degradation (Hypothetical) |
| 3.0 | Acetate | 25 | 7 | 15% |
| 5.0 | Acetate | 25 | 7 | 5% |
| 7.0 | Phosphate | 25 | 7 | 20% |
| 7.0 | Borate | 25 | 7 | 8% |
| 9.0 | Borate | 25 | 7 | 35% |
Table 2: Effect of Temperature on Rifamycin O Stability in 0.1 M Acetate Buffer (pH 5.0)
| Temperature (°C) | Storage Duration (days) | % Degradation (Hypothetical) |
| 4 | 30 | 10% |
| 25 | 30 | 40% |
| 37 | 30 | 75% |
Table 3: Effect of Antioxidants on Rifamycin O Stability in 0.1 M Acetate Buffer (pH 5.0) at 25°C
| Antioxidant | Concentration (% w/v) | Storage Duration (days) | % Degradation (Hypothetical) |
| None | - | 7 | 12% |
| Ascorbic Acid | 1 | 7 | 3% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Rifamycin O Working Solution
Materials:
-
Rifamycin O powder
-
Dimethyl sulfoxide (DMSO) or Methanol (HPLC grade)
-
Ascorbic acid
-
Sodium acetate
-
Glacial acetic acid
-
Nuclease-free water
-
Sterile, light-protecting microcentrifuge tubes or vials
Procedure:
-
Prepare 0.1 M Acetate Buffer (pH 5.0):
-
Dissolve 0.82 g of sodium acetate in 90 mL of nuclease-free water.
-
Adjust the pH to 5.0 with glacial acetic acid.
-
Bring the final volume to 100 mL with nuclease-free water.
-
Sterilize by filtration through a 0.22 µm filter.
-
-
Prepare a 10 mg/mL Rifamycin O Stock Solution:
-
In a sterile, light-protected tube, weigh the desired amount of Rifamycin O powder.
-
Add the appropriate volume of DMSO or methanol to achieve a 10 mg/mL concentration.
-
Vortex until the powder is completely dissolved. This is your stock solution.
-
-
Prepare the Stabilized Working Solution:
-
To the 0.1 M Acetate Buffer (pH 5.0), add ascorbic acid to a final concentration of 1% (w/v) (e.g., 10 mg of ascorbic acid per 1 mL of buffer). Ensure it is completely dissolved.
-
Dilute the 10 mg/mL Rifamycin O stock solution into the stabilized acetate buffer to your desired final concentration. For example, to make a 100 µg/mL working solution, add 10 µL of the stock solution to 990 µL of the stabilized buffer.
-
Mix well by gentle inversion.
-
Storage:
-
Store the stock solution in single-use aliquots at -20°C or lower for up to 6 months.
-
The freshly prepared working solution should be used immediately for best results. If short-term storage is necessary, keep it at 2-8°C, protected from light, for no more than 24 hours.[2]
Protocol 2: Stability-Indicating HPLC Method for Rifamycin O
This protocol is adapted from methods for related rifamycins and should be optimized for your specific instrumentation and experimental needs.[2][4][5]
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetate buffer (pH 4.5) and acetonitrile (e.g., 60:40 v/v). The gradient and ratio should be optimized to achieve good separation of Rifamycin O and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV at 254 nm or another appropriate wavelength for Rifamycin O.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare Standard Solutions: Prepare a series of Rifamycin O standard solutions of known concentrations in the mobile phase.
-
Sample Preparation: Dilute your experimental samples containing Rifamycin O with the mobile phase to a concentration within the linear range of the standard curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the peak area of Rifamycin O in your samples and calculate the concentration using the standard curve. Degradation can be assessed by the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Protocol 3: Forced Degradation Study of Rifamycin O
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[6]
Procedure:
-
Acid Hydrolysis: Dissolve Rifamycin O in a solution of 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve Rifamycin O in a solution of 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve Rifamycin O in a solution of 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for a specified period.
-
Thermal Degradation: Expose solid Rifamycin O powder to dry heat (e.g., 80°C) for a specified period. Also, heat a solution of Rifamycin O.
-
Photolytic Degradation: Expose a solution of Rifamycin O to UV light (e.g., 254 nm) and fluorescent light for a specified period.
For each condition, analyze the samples at different time points using the stability-indicating HPLC method to determine the percentage of degradation.
Visualizations
Caption: Workflow for preparing and handling stabilized Rifamycin O solutions.
Caption: Troubleshooting logic for Rifamycin O stability issues.
Caption: Mechanism of action of Rifamycin O in bacteria.
References
- 1. Rifamycin - Wikipedia [en.wikipedia.org]
- 2. A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical solid dosage form - Int J Pharm Chem Anal [ijpca.org]
- 3. mdpi.com [mdpi.com]
- 4. ijpca.org [ijpca.org]
- 5. jpsbr.org [jpsbr.org]
- 6. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Rifamycin O Production
Welcome to the technical support center for the optimization of Rifamycin O production. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Can I optimize my fermentation process to directly produce and accumulate Rifamycin O?
A: Direct fermentation of Amycolatopsis mediterranei to accumulate Rifamycin O as the final product is not a standard or straightforward process. Recent studies on the rifamycin biosynthetic pathway have revealed that Rifamycin O is a transient intermediate. In the late stages of biosynthesis, Rifamycin S is converted to Rifamycin L by the enzyme Rif15. Subsequently, the cytochrome P450 enzyme Rif16 catalyzes the transformation of Rifamycin L to Rifamycin O. However, Rifamycin O is then non-enzymatically and rapidly reduced to Rifamycin B, which is the predominant rifamycin product accumulated by wild-type strains.
Therefore, optimizing for high yields of Rifamycin O typically involves a two-stage process:
-
Optimizing the fermentation for maximum Rifamycin B production.
-
Efficiently converting the produced Rifamycin B to Rifamycin O, either chemically or enzymatically.
For advanced users, a potential but complex strategy to accumulate Rifamycin O through fermentation would involve genetic engineering to inactivate or modify the final non-enzymatic reduction step from Rifamycin O to Rifamycin B. However, established protocols for this specific modification are not yet widely available.
Q2: What are the primary methods for converting Rifamycin B to Rifamycin O?
A: There are two main approaches for the conversion of Rifamycin B to Rifamycin O: chemical oxidation and enzymatic conversion.
-
Chemical Oxidation: This method involves the use of oxidizing agents to convert Rifamycin B to Rifamycin O. Common oxidizing agents include sodium nitrite, sodium persulfate, and hydrogen peroxide.[1] The reaction is typically carried out in an acidic to neutral pH range. Recently, electrooxidation has emerged as a high-yield method.[2]
-
Enzymatic Conversion: This biotransformation utilizes the enzyme Rifamycin B oxidase (EC 1.10.3.6), which can be sourced from microorganisms like Monocillium spp. and Humicola spp.[1] This method is highly specific and can result in high conversion yields under mild reaction conditions.
Q3: I am observing low yields of Rifamycin O after the conversion from Rifamycin B. What are the common causes?
A: Low yields of Rifamycin O can stem from several factors related to both chemical and enzymatic conversion methods.
For Chemical Oxidation:
-
Incomplete Oxidation: Insufficient amounts of the oxidizing agent or inadequate mixing can lead to unreacted Rifamycin B.[3]
-
Degradation of Rifamycins: Harsh acidic conditions and high temperatures can cause the degradation of both the starting material (Rifamycin B) and the product (Rifamycin O).[3]
-
Suboptimal pH: The pH of the reaction is critical. For instance, in acidic solutions, Rifamycin B can be oxidized by air to form Rifamycin O, but strongly acidic conditions can also lead to degradation.[3]
For Enzymatic Conversion:
-
Inactive Enzyme: Improperly stored or prepared enzyme (or whole cells) will have low activity.
-
Suboptimal Reaction Conditions: The pH and temperature must be optimized for the specific Rifamycin B oxidase used. For example, the optimal temperature is often between 30°C and 40°C, and the optimal pH for producing Rifamycin O is typically in the range of 4 to 6.[1]
-
Insufficient Aeration: Rifamycin B oxidase is an oxygen-dependent enzyme, so inadequate aeration will limit the conversion rate.
Q4: How can I monitor the conversion of Rifamycin B to Rifamycin O and quantify the yield?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the reaction and quantifying the different rifamycin variants.
-
Monitoring: Small aliquots of the reaction mixture can be taken at different time points, quenched (e.g., with methanol), and analyzed by HPLC to observe the disappearance of the Rifamycin B peak and the appearance of the Rifamycin O peak.[3]
-
Quantification: To accurately determine the yield, a calibration curve should be generated using a certified reference standard of Rifamycin O. The concentration in your sample can then be calculated based on the peak area from the HPLC chromatogram. The detection wavelength for most rifamycins is around 425 nm, but for Rifamycin O, a wavelength of 370 nm is more appropriate.[4]
Troubleshooting Guides
Guide 1: Troubleshooting Low Yield in Chemical Oxidation of Rifamycin B to Rifamycin O
| Problem | Potential Cause | Recommended Solution |
| Low Conversion Rate | Incomplete oxidation due to insufficient oxidizing agent. | Ensure the correct stoichiometry of the oxidizing agent (e.g., sodium nitrite, hydrogen peroxide). Monitor the reaction by TLC or HPLC to confirm the disappearance of Rifamycin B.[3] |
| Poor dissolution of Rifamycin B. | Ensure complete dissolution of Rifamycin B in the chosen solvent system before adding the oxidizing agent. | |
| Low Purity of Final Product | Degradation of Rifamycin O or side reactions. | Maintain the reaction temperature strictly, avoiding overheating. Minimize the reaction time once the conversion is complete. Rifamycins are susceptible to degradation under prolonged exposure to harsh conditions.[3] |
| Suboptimal pH leading to byproducts. | Carefully control the pH of the reaction mixture. For many chemical oxidations, a slightly acidic pH of around 4.5 is optimal.[1] | |
| Product Precipitation Issues | Rifamycin O is insoluble in the filtered broth, but precipitation may be incomplete. | After the reaction, cool the solution to facilitate precipitation. Ensure the pH is adjusted to a range where Rifamycin O has minimal solubility. |
Guide 2: Troubleshooting Low Yield in Enzymatic Conversion of Rifamycin B to Rifamycin O
| Problem | Potential Cause | Recommended Solution |
| Low Conversion Rate | Inactive enzyme (Rifamycin B oxidase) or immobilized cells. | Use freshly prepared or properly stored enzyme/cells. Ensure that the immobilization process did not denature the enzyme. |
| Suboptimal pH. | The optimal pH for Rifamycin O production using Rifamycin B oxidase is typically between 4 and 6.[1] Verify and adjust the pH of the reaction mixture accordingly. | |
| Suboptimal temperature. | The optimal temperature is generally between 30°C and 40°C.[1] Higher temperatures can lead to enzyme denaturation. | |
| Insufficient aeration and agitation. | Rifamycin B oxidase requires oxygen. Ensure continuous and adequate aeration and agitation throughout the reaction to maintain sufficient dissolved oxygen levels. | |
| Low Purity of Final Product | Spontaneous hydrolysis of Rifamycin O to Rifamycin S. | Rifamycin O is unstable and can hydrolyze to Rifamycin S, especially at neutral or higher pH. Maintain the pH in the acidic range (4-6) to favor Rifamycin O stability and production.[1] |
| Incomplete conversion. | Increase the reaction time or the concentration of the enzyme/cells. Monitor the reaction progress with HPLC to determine the optimal reaction time. |
Data Presentation: Comparison of Conversion Methods
Table 1: Influence of pH and Temperature on Enzymatic Conversion of Rifamycin B
| Enzyme Source | pH | Temperature (°C) | Predominant Product | Reported Yield |
| Humicola spp. / Monocillium spp. | 4 - 6 | 30 - 40 | Rifamycin O | High |
| Humicola spp. / Monocillium spp. | 7.0 and higher | 30 - 40 | Rifamycin S | - |
| Monocillium spp. | 5.5 | 40 | Rifamycin O | 91%[1] |
Data synthesized from patent literature describing the use of rifamycin B oxidase.[1]
Table 2: Comparison of Different Oxidizing Agents for Rifamycin O Synthesis
| Oxidizing Agent | Reaction Conditions | Reported Yield of Rifamycin O | Reference |
| Sodium Nitrite | Methanol/water, 10% HCl to pH ~4.0 | ~90% (before recrystallization) | [5] |
| Hydrogen Peroxide (40%) | Methanol/water, 45-50°C for 30 min | ~65% | [5] |
| Electrooxidation | Methanol with trace water | 92% | [2] |
Experimental Protocols
Protocol 1: Enzymatic Conversion of Rifamycin B to Rifamycin O using Whole Cells
This protocol is adapted from established methods using microbial cells containing Rifamycin B oxidase.[1]
Materials:
-
Centrifuged Rifamycin B fermentation broth (e.g., containing ~1020 mg/L Rifamycin B)
-
Whole cells of Monocillium spp. (ATCC 20621) (wet weight)
-
Bioreactor or stirred-tank reactor with aeration and temperature control
-
pH meter and acid/base for pH adjustment
-
Filtration apparatus
Procedure:
-
Transfer the centrifuged Rifamycin B broth to the bioreactor.
-
Adjust the pH of the broth to 5.5 using a suitable acid.
-
Add the wet whole cells of Monocillium spp. to the reactor. A typical loading is 50g wet weight of cells per 2 liters of broth.
-
Incubate the reaction mixture at 40°C with continuous aeration and agitation.
-
Monitor the reaction by taking samples periodically and analyzing them via HPLC. The reaction is typically complete within a few hours, indicated by the disappearance of the Rifamycin B peak and the appearance of the Rifamycin O peak.
-
Once the reaction is complete, stop the agitation and aeration.
-
Recover the crude Rifamycin O, which will precipitate out of the solution, by filtration.
-
The product can be further purified by washing and drying.
Protocol 2: Chemical Oxidation of Rifamycin B to Rifamycin O using Sodium Nitrite
This protocol is based on a chemical synthesis method.[5]
Materials:
-
Rifamycin B
-
Methanol
-
Sodium Nitrite (NaNO₂)
-
10% Hydrochloric Acid (HCl)
-
Deionized water
-
Stir plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
Dissolve 10 g of Rifamycin B in 2000 mL of methanol in a suitable flask with stirring.
-
Prepare a solution of 50 g of sodium nitrite in 250 mL of water and add it to the Rifamycin B solution.
-
Slowly add 10% HCl dropwise to the mixture until the pH is approximately 4.0. Rifamycin O will begin to precipitate during the acid addition.
-
Once the pH is stable at 4.0, cool the mixture to 0°C to maximize precipitation.
-
Collect the precipitated Rifamycin O crystals by filtration.
-
Wash the crystals with cold water and dry them under a vacuum.
-
The pure Rifamycin O can be obtained by recrystallization from methanol.
Protocol 3: HPLC Analysis of Rifamycin B and Rifamycin O
This is a general HPLC method adapted from the literature for the separation and quantification of rifamycins.[4]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is typically used. An example could be:
-
Start with a suitable percentage of B (e.g., 40%).
-
Linearly increase the percentage of B over 15-20 minutes.
-
Include a wash step with a high percentage of B.
-
Return to initial conditions and equilibrate the column.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 370 nm for Rifamycin O and 425 nm for Rifamycin B. A diode array detector (DAD) is ideal for monitoring multiple wavelengths.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the mobile phase or methanol.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.
Quantification:
-
Prepare a series of standard solutions of Rifamycin O of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and calculate the concentration of Rifamycin O based on its peak area and the calibration curve.
Visualizations
Biosynthetic and Conversion Pathways
Caption: Biosynthetic and ex-situ conversion pathways to Rifamycin O.
Regulatory Network of Rifamycin Biosynthesis
Caption: Simplified regulatory cascade for rifamycin biosynthesis.
Troubleshooting Logic for Low Rifamycin O Yield
Caption: Troubleshooting workflow for low Rifamycin O conversion yield.
References
- 1. US4431735A - Biological process for the preparation of rifamycin derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. Deciphering the late steps of rifamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE1181228B - Process for the preparation of rifamycin O and its monoacetyl derivative - Google Patents [patents.google.com]
Technical Support Center: Rifamycin O Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Rifamycin O.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Rifamycin O relevant to its purification?
A1: Rifamycin O is a light yellow to beige crystalline powder.[1][2] It is crucial to understand its solubility and stability for effective purification. See the table below for a summary.
Table 1: Physicochemical Properties of Rifamycin O
| Property | Value | Reference(s) |
| Appearance | Light yellow or beige crystalline powder | [1][2] |
| Solubility | Soluble in DMSO, aqueous acetonitrile, ethanol, and acetone. Slightly soluble in methanol and ethyl acetate. Insoluble in water and dilute mineral acids. | [1][2] |
| Stability | Stable for at least 2 years when stored at -20°C. It is light-sensitive, especially in solution. | [1] |
| Decomposition Temp. | Decomposes at 160°C and does not melt below 300°C. | [2] |
Q2: What are the common impurities found in crude Rifamycin O?
A2: Common impurities can include unreacted starting material (Rifamycin B), intermediates from incomplete reactions, and degradation byproducts.[3] Other related rifamycin variants such as Rifamycin S and Rifamycin SV may also be present.[3] Under acidic conditions, degradation can occur, leading to various breakdown products.[1][4]
Q3: How can I monitor the progress of the Rifamycin O purification process?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the purification progress.[3] Thin Layer Chromatography (TLC) can also be used for quick checks of reaction completion and fraction analysis.[3]
Troubleshooting Guides
Issue 1: Low Yield of Purified Rifamycin O
Low recovery of Rifamycin O can be due to several factors, from incomplete reaction during its synthesis from Rifamycin B to degradation or loss during purification steps.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low Rifamycin O yield.
Detailed Steps:
-
Incomplete Oxidation of Rifamycin B: Ensure the reaction to form Rifamycin O from Rifamycin B has gone to completion by monitoring with TLC or HPLC.[3] If the starting material is still present, consider optimizing reaction conditions such as reaction time, temperature, and reagent stoichiometry.[3]
-
Inefficient Extraction: The pH of the aqueous layer during extraction is critical. Optimize the pH to ensure proper partitioning of Rifamycin O into the organic solvent.[3] Performing multiple extractions with smaller volumes of solvent can also improve recovery.[3]
-
Product Degradation: Rifamycins can be unstable, particularly in acidic conditions.[3][5] Avoid prolonged exposure to harsh pH conditions and high temperatures.[3] It is also crucial to protect Rifamycin O from light, especially when in solution, to prevent photodegradation.[1]
Issue 2: Poor Purity and Co-elution of Impurities in Chromatography
Achieving high purity can be challenging due to the presence of structurally similar impurities.
Troubleshooting Workflow for Purity Issues
Caption: Troubleshooting workflow for purity and co-elution issues.
Detailed Steps:
-
Column and Mobile Phase Optimization: For reversed-phase HPLC, a C18 column is commonly used.[6] If co-elution is an issue, try adjusting the mobile phase composition or the gradient.[3] Sometimes, switching to a different solvent system (e.g., from hexane/ethyl acetate to dichloromethane/methanol in normal phase) can improve separation by altering selectivity.[3]
-
Compound Tailing: Tailing can lead to cross-contamination of fractions. Gradually increasing the polarity of the eluting solvent as the compound elutes can help sharpen the peak.[3]
-
Column Clogging: Insoluble material in the sample can clog the column, leading to poor separation.[3] Ensure your sample is fully dissolved and filtered before injection.
Issue 3: Crystallization Failure
Difficulty in obtaining crystalline Rifamycin O can be due to residual impurities or suboptimal crystallization conditions.
Troubleshooting Workflow for Crystallization Problems
Caption: Troubleshooting workflow for crystallization problems.
Detailed Steps:
-
Purity of the Material: Impurities can inhibit crystallization. If you suspect your material is not pure enough, an additional chromatographic step may be necessary.
-
Solvent System: Recrystallization from methanol has been reported for Rifamycin O.[2] Experiment with different solvent and anti-solvent systems and ratios to find the optimal conditions for crystallization.
-
Temperature and Cooling Rate: The final crystallization temperature and the rate of cooling can significantly impact crystal formation.[7] A slower cooling rate often promotes the growth of larger, more well-defined crystals. Seeding the supersaturated solution with a small amount of pure Rifamycin O crystal can also induce crystallization.[7]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC for Purity Analysis
This protocol provides a general starting point for the analysis of Rifamycin O and its related impurities. Optimization may be required based on the specific instrument and sample matrix.
Table 2: HPLC Parameters for Rifamycin O Analysis
| Parameter | Condition | Reference(s) |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | [6] |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid | [8] |
| Gradient | A typical gradient would be to start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes. | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection | UV at 254 nm | [9] |
| Injection Volume | 10-20 µL | [9] |
| Column Temperature | 30°C | [9] |
Sample Preparation:
-
Dissolve a small amount of the Rifamycin O sample in the mobile phase or a compatible solvent like methanol or acetonitrile.[1][9]
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
Protocol 2: Precipitation of Rifamycin O from Rifamycin B Oxidation
This protocol describes a method for precipitating Rifamycin O after the oxidation of Rifamycin B.
Procedure:
-
After the oxidation of Rifamycin B in a suitable solvent such as methanol, slowly add a dilute aqueous mineral acid (e.g., 10% hydrochloric acid) until the pH is mildly acidic (around 4.0).[2]
-
Rifamycin O will precipitate out of the solution upon acidification.[2]
-
Cool the mixture to 0°C to maximize precipitation.[2]
-
Collect the precipitated crystals by filtration.[2]
-
Wash the crystals with cold water and dry under vacuum.[2][10]
-
For further purification, recrystallization from methanol can be performed.[2]
References
- 1. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE1181228B - Process for the preparation of rifamycin O and its monoacetyl derivative - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Study on Dissolution Thermodynamics and Cooling Crystallization of Rifamycin S - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the Rifamycin-Degrading Monooxygenase From Rifamycin Producers Implicating Its Involvement in Saliniketal Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. daneshyari.com [daneshyari.com]
- 10. US3847903A - Method for extracting and isolating rifamycin o from fermentation broths of rifamycins - Google Patents [patents.google.com]
Preventing degradation of Rifamycin O during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Rifamycin O during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Rifamycin O degradation?
A1: Rifamycin O is a sensitive compound susceptible to degradation from several factors, including:
-
pH: Stability is highly pH-dependent. While specific data for Rifamycin O is limited, related rifamycins show maximal stability in a slightly acidic to neutral pH range (4.0 to 7.0)[1].
-
Temperature: Elevated temperatures accelerate the degradation process. It is recommended to handle and store Rifamycin O solutions at refrigerated temperatures (2-8°C) for short-term use and frozen (<-15°C) for long-term storage[1].
-
Light: Rifamycin O is photosensitive. Exposure to light can induce degradation, and therefore, it should be protected from light whenever possible[2][3].
-
Oxidation: In aqueous solutions, rifamycins are susceptible to oxidation, which can be catalyzed by atmospheric oxygen[1].
-
Hydrolysis: Rifamycin O can be hydrolyzed to Rifamycin S, particularly in the presence of strong acids[4].
Q2: How should I store Rifamycin O powder and its stock solutions?
A2: Proper storage is crucial for maintaining the integrity of Rifamycin O.
| Form | Storage Temperature | Duration | Additional Recommendations |
| Powder | <-15°C[1] | At least 2 years[2] | Keep container tightly closed and protected from light.[1][2][3] |
| Stock Solution | -20°C or lower[1] | Up to 6 months[1] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.[1][2] |
| Working Solution | 2-8°C[1] | Use immediately | Protect from light during preparation and use.[1][2] |
Q3: What is the recommended solvent for preparing Rifamycin O stock solutions?
A3: Rifamycin O is soluble in DMSO, aqueous acetonitrile, or ethanol[2]. For creating stock solutions, Dimethyl sulfoxide (DMSO) or methanol are commonly used. These concentrated stock solutions can then be diluted into an appropriate aqueous buffer for experimental use[1].
Q4: Can I use any buffer for my experiments with Rifamycin O?
A4: The choice of buffer can significantly impact stability. Studies on the closely related compound, Rifampicin, have shown that phosphate buffers can accelerate degradation. Acetate and borate buffers are generally more suitable for maintaining the stability of rifamycins[1].
Q5: How can I minimize oxidation of Rifamycin O in my experiments?
A5: The addition of an antioxidant, such as ascorbic acid, to your aqueous solutions is highly recommended to prevent oxidation. A concentration of 1% (w/v) ascorbic acid in the buffer has been shown to be effective for stabilizing related rifamycins[1].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solutions |
| Color of the solution changes (e.g., darkens). | Degradation due to oxidation or pH instability. | 1. Verify the pH of your solution and adjust to a slightly acidic to neutral range (pH 4-7) using a suitable buffer like acetate. 2. Ensure an antioxidant such as ascorbic acid was added to aqueous solutions. 3. Prepare a fresh solution, ensuring it is protected from light and maintained at a low temperature.[1] |
| Precipitate forms in the solution. | Low aqueous solubility, improper dilution, or temperature changes. | 1. Ensure the final concentration in the aqueous buffer does not exceed its solubility limit. 2. When diluting the stock solution, add it to the aqueous buffer slowly while vortexing. 3. If precipitation occurs upon cooling, gently warm the solution. |
| Loss of biological activity in my assay. | Degradation of Rifamycin O. | 1. Review your entire experimental workflow for potential exposure to high temperatures, inappropriate pH, or light. 2. Prepare fresh stock and working solutions under recommended conditions (see protocols below). 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Preparation of a Stabilized Rifamycin O Working Solution
This protocol is adapted from best practices for stabilizing related rifamycins and is recommended for preparing aqueous working solutions of Rifamycin O.
Materials:
-
Rifamycin O powder
-
Dimethyl sulfoxide (DMSO) or Methanol
-
Ascorbic acid
-
Sodium acetate
-
Glacial acetic acid
-
Nuclease-free water
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Prepare 0.1 M Acetate Buffer (pH 5.0):
-
Dissolve 0.82 g of sodium acetate in 90 mL of nuclease-free water.
-
Adjust the pH to 5.0 with glacial acetic acid.
-
Bring the final volume to 100 mL with nuclease-free water.
-
Sterilize by filtration through a 0.22 µm filter.
-
-
Prepare a 10 mg/mL Rifamycin O Stock Solution:
-
Weigh the desired amount of Rifamycin O powder in a sterile, light-protected tube.
-
Add the appropriate volume of DMSO or methanol to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare the Stabilized Working Solution:
-
To the 0.1 M Acetate Buffer (pH 5.0), add ascorbic acid to a final concentration of 1% (w/v) (e.g., 10 mg of ascorbic acid per 1 mL of buffer). Ensure it dissolves completely.
-
Dilute the 10 mg/mL Rifamycin O stock solution into the acetate buffer containing ascorbic acid to your desired final concentration. For example, to make a 100 µg/mL working solution, add 10 µL of the stock solution to 990 µL of the stabilized buffer.
-
Mix well by gentle inversion.
-
Visualizing Degradation and Prevention Strategies
Logical Troubleshooting Workflow for Rifamycin O Degradation
Caption: A troubleshooting workflow for identifying and mitigating Rifamycin O degradation.
Experimental Workflow for Preparing a Stabilized Rifamycin O Solution
References
Rifamycin O Technical Support Center: Troubleshooting Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the common issue of batch-to-batch variability in Rifamycin O. Inconsistent experimental outcomes can often be traced back to variations in the purity, composition, and stability of this critical compound. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and mitigate these issues.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve problems you may encounter due to the batch-to-batch variability of Rifamycin O.
Problem: Inconsistent biological activity or potency in assays.
| Potential Cause | Recommended Action |
| Variable Purity Levels | Different batches may contain varying levels of Rifamycin O and related impurities. Request a Certificate of Analysis (CoA) for each batch and compare the purity values. If a CoA is unavailable, perform HPLC analysis to determine the purity. |
| Presence of Inhibitory Impurities | Certain impurities, even at low levels, can interfere with your assay. Common impurities include Rifamycin S and degradation products. Analyze the impurity profile of each batch using HPLC-MS. |
| Degradation of Rifamycin O | Rifamycin O is sensitive to light and temperature. Improper storage or handling can lead to degradation, reducing its effective concentration. Always store Rifamycin O at -20°C and protect it from light. Prepare solutions fresh for each experiment. |
| Incorrect Solvent or Formulation | Rifamycin O has limited solubility in aqueous solutions. Ensure you are using an appropriate solvent (e.g., DMSO, ethanol) and that the final concentration in your assay medium does not lead to precipitation. |
Problem: Poor solubility or precipitation of Rifamycin O during experiments.
| Potential Cause | Recommended Action |
| Inappropriate Solvent | Rifamycin O is soluble in DMSO, aqueous acetonitrile, or ethanol.[1] It is slightly soluble in chloroform and heated methanol.[2] Ensure you are using a compatible solvent system. |
| Supersaturation | Preparing a stock solution at a concentration higher than its solubility limit can lead to precipitation over time. Prepare stock solutions at a concentration that ensures complete dissolution and stability. |
| pH of the Medium | The solubility of Rifamycin O can be pH-dependent. If your experimental medium has a pH that reduces solubility, consider adjusting the pH or using a different buffer system, if compatible with your assay. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in Rifamycin O?
A1: Batch-to-batch variability in Rifamycin O can stem from several factors throughout its production process:
-
Fermentation of Precursor (Rifamycin B): The production of Rifamycin B, the precursor to Rifamycin O, is a fermentation process using the bacterium Amycolatopsis mediterranei. Variations in the bacterial strain, colony morphology, and fermentation media composition can significantly impact the yield and purity of Rifamycin B.[3][4]
-
Conversion of Rifamycin B to Rifamycin O: The conversion is an oxidation process. Inconsistent control of reaction parameters such as temperature, pH, and the oxidizing agent used can lead to incomplete conversion or the formation of byproducts.[5]
-
Purification Process: The efficiency of purification methods like crystallization can vary, leading to different levels of residual impurities in the final product.
-
Stability and Storage: Rifamycin O is a sensitive compound that can degrade if not stored under appropriate conditions (-20°C, protected from light), leading to a decrease in purity and potency over time.[1][2]
Q2: What are the common impurities found in Rifamycin O batches?
A2: Common impurities can include other rifamycin derivatives and degradation products. For instance, Rifamycin S can be a related impurity.[6] In the broader class of rifamycins, impurities like 3-formylrifamycin SV have been identified.[7] Additionally, N-nitrosamine impurities have been a concern in other rifamycin-based drugs and could potentially be present.[8] It is crucial to obtain an impurity profile from the supplier or analyze the batch using appropriate analytical techniques like HPLC-MS.
Q3: How should I properly store and handle Rifamycin O to minimize variability?
A3: To maintain the integrity of Rifamycin O and ensure consistent results, follow these storage and handling guidelines:
-
Long-term Storage: Store the solid compound at -20°C in a tightly sealed container.[1][2]
-
Protection from Light: Rifamycin O is light-sensitive. Always protect the solid compound and its solutions from light.[1]
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If you need to store stock solutions, aliquot them into smaller volumes and store them at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
-
Solvent Choice: Use high-purity, anhydrous solvents for reconstitution. Rifamycin O is soluble in DMSO, aqueous acetonitrile, and ethanol.[1]
Q4: What analytical methods can I use to assess the quality of a Rifamycin O batch?
A4: Several analytical techniques can be employed to characterize a batch of Rifamycin O:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for determining the purity of Rifamycin O and quantifying impurities. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing mass information, which aids in their structural elucidation.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR can be used to confirm the identity and structure of Rifamycin O.[1]
-
Potentiometric Titration: This method can be used to determine the weakly acidic groups in the Rifamycin O molecule.[10]
Experimental Protocols
Protocol 1: Purity Assessment of Rifamycin O by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a Rifamycin O batch and quantify related impurities.
Materials:
-
Rifamycin O sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer component)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the Rifamycin O batch.
-
Dissolve the sample in 1 mL of acetonitrile (or a suitable solvent) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or an appropriate wavelength for Rifamycin O).
-
Gradient Elution:
-
0-20 min: 30% to 90% Mobile Phase B.
-
20-25 min: Hold at 90% Mobile Phase B.
-
25-26 min: 90% to 30% Mobile Phase B.
-
26-30 min: Hold at 30% Mobile Phase B for column re-equilibration.
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of Rifamycin O as the percentage of the main peak area relative to the total peak area.
-
Identify and quantify any impurity peaks.
-
Visualizing Workflows and Key Relationships
Diagram 1: Key Factors Contributing to Rifamycin O Batch-to-Batch Variability
Caption: Factors influencing Rifamycin O batch variability.
Diagram 2: Troubleshooting Workflow for Inconsistent Experimental Results
Caption: Troubleshooting inconsistent experimental outcomes.
References
- 1. adipogen.com [adipogen.com]
- 2. Rifamycin O CAS No. 14487-05-9 | Zhengzhou Minzhong Pharmaceutical Co., Ltd. [mzpharm.com]
- 3. Rifamycin Biosynthesis [faculty.washington.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US3847903A - Method for extracting and isolating rifamycin o from fermentation broths of rifamycins - Google Patents [patents.google.com]
- 6. Deciphering the late steps of rifamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. celerion.com [celerion.com]
- 9. Impurity profile of rifaximin produced in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DE1181228B - Process for the preparation of rifamycin O and its monoacetyl derivative - Google Patents [patents.google.com]
Technical Support Center: Strategies to Overcome Rifamycin O Resistance
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating Rifamycin O and bacterial resistance mechanisms. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to rifamycins, including Rifamycin O?
A1: Bacteria primarily develop resistance to rifamycins through three main mechanisms:
-
Target Modification: The most common mechanism is mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase (RNAP), the molecular target of rifamycins.[1][2][][4] These mutations decrease the binding affinity of the antibiotic to RNAP, rendering it less effective.[1][]
-
Enzymatic Inactivation: Bacteria can produce enzymes that chemically modify and inactivate the rifamycin molecule.[1][2][][5] Key enzyme families include ADP-ribosyltransferases (Arr), glycosyltransferases (Rgt), phosphotransferases (Rph), and monooxygenases (Rox).[1][2][][5][6] These enzymes can add moieties like ADP-ribose, glucose, or phosphate groups to the rifamycin ansa bridge, sterically hindering its interaction with RNAP.[1][2][5]
-
Active Efflux: Bacteria can utilize efflux pumps, which are membrane-bound proteins, to actively transport rifamycins out of the cell.[7][8] This prevents the antibiotic from reaching a sufficient intracellular concentration to inhibit RNAP. Major families of efflux pumps include the Resistance-Nodulation-Division (RND) and Major Facilitator Superfamily (MFS) pumps.[7][8][9][10]
Q2: My bacterial strain shows high-level resistance to Rifamycin O, but sequencing of the rpoB gene revealed no mutations. What is the likely cause?
A2: If target site mutations are absent, the resistance is likely due to enzymatic inactivation or active efflux.[1][2][4] High-level resistance, in this case, often points towards a highly efficient inactivating enzyme, such as an ADP-ribosyltransferase, or the overexpression of a potent multidrug efflux pump.[10][11][12] It is also possible that multiple resistance mechanisms are present simultaneously.
Q3: How can I overcome Rifamycin O resistance in my experiments?
A3: Strategies to overcome resistance depend on the underlying mechanism:
-
For Target Mutations: Structure-based drug design can be used to develop new rifamycin analogs that can effectively bind to the mutated RNAP.[11][13]
-
For Enzymatic Inactivation: Co-administration of an inhibitor of the inactivating enzyme with Rifamycin O can restore its activity. Another approach is to modify the Rifamycin O structure at the site of enzymatic action to prevent recognition and modification.[11][13][14][15]
-
For Efflux Pumps: The use of Efflux Pump Inhibitors (EPIs) can block the pump's activity, leading to an increased intracellular concentration of Rifamycin O.[7][8][9]
Q4: Are there known inhibitors for the enzymes that inactivate rifamycins?
A4: While the development of specific inhibitors for rifamycin-inactivating enzymes is an active area of research, there are currently no commercially available, specific inhibitors for enzymes like Arr or Rph for routine laboratory use. Research has focused more on creating rifamycin derivatives that are not substrates for these enzymes.[11][13][14][15]
Troubleshooting Guides
This section addresses common problems encountered during in vitro susceptibility testing and other related experiments.
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) values for Rifamycin O.
| Possible Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure a homogenous bacterial suspension at the correct McFarland standard. Clumping can lead to inconsistent results. Vortexing with sterile glass beads can help break up clumps.[16] |
| Media Composition | Use the recommended cation-adjusted Mueller-Hinton Broth (MHB). Variations in divalent cation concentrations can affect antibiotic activity. |
| Plate Sealing and Incubation | Ensure proper sealing of microtiter plates to prevent evaporation, which can concentrate the drug. Maintain a consistent incubation temperature and duration as specified by CLSI or EUCAST guidelines.[17] |
| Compound Stability | Prepare fresh stock solutions of Rifamycin O. The compound may degrade with repeated freeze-thaw cycles or prolonged storage in solution. |
Issue 2: No potentiation of Rifamycin O activity observed with a known Efflux Pump Inhibitor (EPI).
| Possible Cause | Troubleshooting Steps |
| Efflux Pump Not the Primary Mechanism | The resistance in your strain may be primarily due to target mutation or enzymatic inactivation. Confirm the presence and expression of efflux pump genes using PCR or qPCR.[18] |
| EPI Specificity | The EPI used may not be effective against the specific efflux pump(s) present in your bacterial strain. Test a panel of EPIs with different mechanisms of action. |
| EPI Concentration | The concentration of the EPI may be suboptimal. Perform a dose-response experiment to determine the optimal non-toxic concentration of the EPI. |
| Assay Conditions | Ensure the assay medium does not interfere with the EPI's activity. Some media components can sequester certain compounds. |
Quantitative Data Summary
The following table summarizes hypothetical MIC data to illustrate the effects of different resistance mechanisms and intervention strategies.
Table 1: Comparative MICs (µg/mL) of Rifamycin O Against Different Bacterial Strains
| Strain ID | Genotype / Phenotype | Rifamycin O | Rifamycin O + EPI (e.g., PAβN) | Rifamycin Analog (Resistant to Arr) |
| WT-S | Wild-Type, Susceptible | 0.5 | 0.5 | 0.25 |
| RM-1 | rpoB mutant (S450L) | 64 | 64 | 4 |
| RE-1 | arr gene present | 128 | 128 | 1 |
| RP-1 | Efflux Pump Overexpression | 32 | 2 | 32 |
| MIX-1 | rpoB mutant + Efflux Overexpression | >256 | 32 | 16 |
Data are hypothetical and for illustrative purposes.
Key Experimental Protocols
Protocol 1: Broth Microdilution Checkerboard Assay to Test for Synergy with an Efflux Pump Inhibitor (EPI)
This protocol is used to assess the synergistic effect of an EPI in combination with Rifamycin O.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Rifamycin O stock solution
-
EPI stock solution
-
Bacterial culture adjusted to 0.5 McFarland standard, then diluted 1:150 in MHB.
Methodology:
-
Plate Setup: Prepare serial dilutions of Rifamycin O along the x-axis and the EPI along the y-axis of the microtiter plate.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.[17]
-
Controls: Include wells for growth control (bacteria only), sterility control (broth only), Rifamycin O alone, and EPI alone.
-
Incubation: Seal the plates and incubate at 35 ± 2°C for 16-20 hours.[17]
-
Reading: Determine the MIC of Rifamycin O in the presence of each concentration of the EPI.
-
Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).
Protocol 2: Real-Time Ethidium Bromide (EtBr) Efflux Assay
This assay measures the activity of efflux pumps by monitoring the fluorescence of EtBr, an efflux pump substrate.
Materials:
-
Fluorometer plate reader
-
Black, clear-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Ethidium Bromide (EtBr)
-
Glucose
-
Bacterial cells grown to mid-log phase
Methodology:
-
Cell Preparation: Wash bacterial cells and resuspend them in PBS.
-
Loading: Incubate cells with EtBr to allow it to accumulate intracellularly.
-
Initiate Efflux: Add glucose to energize the efflux pumps. For wells testing an EPI, add the inhibitor prior to the glucose.
-
Measurement: Immediately measure the fluorescence over time. A rapid decrease in fluorescence indicates active efflux.[16]
-
Analysis: Compare the rate of fluorescence decrease between the untreated cells, cells with glucose, and cells with the EPI and glucose. A slower decrease in the presence of an EPI indicates inhibition of efflux.
Visualized Pathways and Workflows
Diagram 1: Major Rifamycin Resistance Mechanisms
References
- 1. The Enzymes of the Rifamycin Antibiotic Resistome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Structure of the Antibiotic Deactivating, N-hydroxylating Rifampicin Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii [mdpi.com]
- 11. Redesign of Rifamycin Antibiotics to Overcome ADP‐Ribosylation‐Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rifamycin antibiotic resistance by ADP-ribosylation: Structure and diversity of Arr - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (Open Access) Redesign of Rifamycin Antibiotics to Overcome ADP‐Ribosylation‐Mediated Resistance (2022) | Kevin H.M. Kuo | 2 Citations [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Redesign of Rifamycin Antibiotics to Overcome ADP-Ribosylation-Mediated Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. journals.asm.org [journals.asm.org]
Technical Support Center: Minimizing Off-Target Effects of Rifamycin O in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Rifamycin O in cell culture while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is Rifamycin O and what is its primary mechanism of action?
Rifamycin O is a member of the rifamycin class of antibiotics. Its primary on-target effect is the inhibition of bacterial DNA-dependent RNA polymerase, thereby suppressing bacterial RNA synthesis.[1] It is an intermediate in the synthesis of other rifamycin-based compounds, such as Rifaximin.[1]
Q2: What are the potential off-target effects of Rifamycin O in eukaryotic cells?
While Rifamycin O has shown low cytotoxicity in some cell types, members of the rifamycin family are known to cause off-target effects, primarily through two mechanisms:
-
Generation of Reactive Oxygen Species (ROS): Rifamycins can undergo a redox cycle, leading to the production of superoxide radicals and other ROS.[2] This can induce oxidative stress within the cells.
-
Mitochondrial Dysfunction: Rifamycins can impact mitochondrial function.[3][4] This can be due to the inhibition of mitochondrial RNA polymerase and ATP synthesis, leading to impaired cellular respiration.[3]
These off-target effects can lead to unintended changes in cellular signaling, cytotoxicity, and experimental variability.
Q3: What are the initial signs of off-target effects in my cell culture experiments?
Common indicators of off-target effects include:
-
Unexpected levels of cytotoxicity or a sudden decrease in cell viability.
-
Changes in cellular morphology that are not related to the expected phenotype.
-
Activation of stress-related signaling pathways (e.g., oxidative stress response, apoptosis).
-
Inconsistent results between experimental replicates.
-
Discrepancies between the observed phenotype and results from other compounds with the same target.
Q4: What is a recommended starting concentration for Rifamycin O in cell culture?
A recent study showed that Rifamycin O was non-cytotoxic to mouse bone marrow-derived macrophages at concentrations up to 100 µM. However, the optimal and non-toxic concentration of Rifamycin O is highly dependent on the specific cell line and experimental conditions. It is crucial to perform a dose-response experiment (kill curve) to determine the optimal concentration for your specific cell line.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of unexpected cell death | Concentration of Rifamycin O is too high: Exceeding the cytotoxic threshold for the specific cell line. | Perform a dose-response (kill curve) assay to determine the IC50 and a non-toxic working concentration. Start with a concentration range of 1 µM to 100 µM and assess viability after 24, 48, and 72 hours. |
| Induction of apoptosis or necrosis due to off-target effects: Generation of excessive ROS or severe mitochondrial dysfunction. | Measure markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) and necrosis (e.g., LDH release). Consider co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) to mitigate ROS-induced toxicity. | |
| Inconsistent experimental results | Variability in Rifamycin O activity: Degradation of the compound or inconsistent stock solution preparation. | Prepare fresh stock solutions of Rifamycin O in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C, protected from light. Perform a dose-response curve for each new batch of the compound. |
| Cellular stress responses: Activation of off-target signaling pathways is interfering with the experimental endpoint. | Monitor the activation of stress-related pathways (e.g., MAPK, NF-κB) via Western blot or qPCR. Reduce the concentration of Rifamycin O or the duration of treatment. | |
| Observed phenotype does not match expected on-target effects | Off-target effects are dominating the cellular response: The observed phenotype is a result of oxidative stress or mitochondrial impairment rather than the intended target modulation. | Use orthogonal controls, such as a structurally different compound with the same target or a genetic approach (e.g., siRNA, CRISPR) to validate that the phenotype is on-target. Include a "no drug" and a vehicle-only control in all experiments. |
| Rifamycin O is being metabolized or effluxed: The effective intracellular concentration is lower than expected. | Some rifamycins are substrates for efflux pumps like P-glycoprotein (P-gp).[5] Consider using cell lines with known expression levels of drug transporters or using P-gp inhibitors to investigate this possibility. |
Quantitative Data Summary
Table 1: Cytotoxicity of Rifamycin O and Related Compounds in Various Cell Lines
| Compound | Cell Line | Concentration | Exposure Time | Cell Viability | Citation |
| Rifamycin O | Mouse Bone Marrow-Derived Macrophages | Up to 100 µM | Not Specified | Non-cytotoxic | |
| Rifampicin | Primary Keratinocytes | 100 µg/mL | 72 h | ~52% | [6] |
| Rifampicin | Primary Keratinocytes | 200 µg/mL | 48 h | ~27% | [6] |
| Rifampicin | Primary Fibroblasts | 200 µg/mL | 72 h | ~54% | [6] |
| Rifampicin | HaCaT (immortalized keratinocytes) | 200 µg/mL | 72 h | ~39% | [6] |
| Rifampicin | 3T3 (immortalized fibroblasts) | 200 µg/mL | 72 h | ~28% | [6] |
Note: The cytotoxicity of Rifamycin O can vary significantly between cell lines. It is essential to determine the specific cytotoxic profile for your experimental system.
Experimental Protocols
Protocol 1: Dose-Response (Kill Curve) Assay to Determine Optimal Rifamycin O Concentration
Objective: To determine the minimum concentration of Rifamycin O that is effective for the intended purpose while minimizing cytotoxicity.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Rifamycin O stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment (typically 2,000-10,000 cells/well). Allow cells to adhere overnight.
-
Prepare serial dilutions of Rifamycin O in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest Rifamycin O dose) and a "no treatment" control.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of Rifamycin O.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
At each time point, assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (the concentration that inhibits 50% of cell growth) and to select a working concentration with minimal toxicity.
Protocol 2: Assessment of Reactive Oxygen Species (ROS) Production
Objective: To determine if Rifamycin O treatment induces the production of intracellular ROS.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Rifamycin O
-
ROS-sensitive fluorescent probe (e.g., DCFH-DA, CellROX™ Green)
-
Positive control (e.g., H₂O₂)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or chamber slide) and allow them to adhere overnight.
-
Treat the cells with various concentrations of Rifamycin O, a vehicle control, and a positive control for a specified period (e.g., 1-24 hours).
-
Towards the end of the treatment period, load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope for imaging or a plate reader for quantitative analysis.
-
An increase in fluorescence in Rifamycin O-treated cells compared to the vehicle control indicates ROS production.
Visualizations
Caption: Workflow for optimizing Rifamycin O concentration and assessing off-target effects.
Caption: Signaling pathways activated by Rifamycin O-induced reactive oxygen species (ROS).
Caption: Cellular pathways affected by Rifamycin O-induced mitochondrial dysfunction.
References
- 1. Rifamycin O CAS No. 14487-05-9 - Zhengzhou Minzhong Pharmaceutical Co., Ltd. [minzhongpharma.com]
- 2. Oxygen Enhancement of bactericidal activity of rifamycin SV on Escherichia coli and aerobic oxidation of rifamycin SV to rifamycin S catalyzed by manganous ions: the role of superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Side Effects of Surgical Prophylactic Antibiotics Ceftriaxone and Rifaximin Lead to Bowel Mucosal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Side Effects of Surgical Prophylactic Antibiotics Ceftriaxone and Rifaximin Lead to Bowel Mucosal Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Rifamycin B Production via Fed-batch Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during fed-batch fermentation for enhanced Rifamycin B production.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the fermentation process.
Problem 1: Excessive Foaming
Question: My fermentation is producing excessive foam, leading to loss of volume and potential contamination. What can I do?
Answer: Excessive foam is a common issue in fermentation, often caused by high levels of proteins, polysaccharides, and other surface-active agents in the medium, combined with agitation and aeration.[1][2] Here are several strategies to control foaming:
-
Mechanical Control:
-
Foam Breakers: These devices, such as rotating blades or paddles installed in the fermenter, physically disrupt the foam layer.[1] While effective, they can introduce shear stress, which may affect sensitive microorganisms.[1]
-
Vessel Design: Using a fermentation vessel with a larger headspace can accommodate more foam, reducing the risk of overflow.[1]
-
-
Chemical Control:
-
Antifoaming Agents: These are surfactants that reduce surface tension and destabilize foam.[1] Common antifoams include silicone-based compounds, polyether-based defoamers, and natural oils.[1][3]
-
Application: Antifoams can be added before fermentation begins to prevent foam formation, or dosed intermittently as foam appears.[4] For precise control, foam sensors can trigger the automatic addition of a defoamer when needed, preventing overuse which can negatively impact mass gas transfer and reduce yield.[5]
-
-
Process Parameter Optimization:
Problem 2: Low Rifamycin B Yield
Question: My Rifamycin B yield is consistently low despite following the protocol. What factors should I investigate?
Answer: Low yield can be attributed to several factors, from suboptimal nutrient levels to improper control of fermentation parameters.
-
Nutrient Limitation:
-
Carbon Source: Glucose is a critical carbon source. Maintaining an adequate glucose concentration through fed-batch strategies is essential. Fed-batch addition of glucose has been shown to significantly increase Rifamycin B production. For instance, adding 12% glucose on day 4 of fermentation increased the yield by 46%.
-
Nitrogen Source: The type and availability of the nitrogen source are crucial. Replacing (NH4)2SO4 with NH4NO3 or KNO3 has been shown to improve yields. Fed-batch addition of nitrogen sources like yeast extract or uracil at specific time points can also enhance production.[6][7]
-
-
Suboptimal pH:
-
The pH of the fermentation medium significantly influences cell growth and antibiotic production.[8] An optimal strategy involves a two-phase pH profile: a growth phase at a slightly acidic pH (around 6.5) followed by a production phase at a neutral to slightly alkaline pH (around 7.0).[8][9] Maintaining a constant pH throughout the fermentation can decrease the yield.[9]
-
-
Inadequate Dissolved Oxygen (DO):
-
Amycolatopsis mediterranei requires high levels of dissolved oxygen for efficient Rifamycin B production.[10] It is recommended to control the DO level above 25% of saturation.[10] A strategy of maintaining a high DO level during the active growth phase has been shown to increase the final yield.[11]
-
Problem 3: Poor Biomass Growth
Question: I am observing poor or inconsistent biomass growth. How can this be addressed?
Answer: Insufficient biomass will naturally lead to lower antibiotic production. Key factors influencing growth include:
-
Inoculum Quality: The quality and age of the inoculum are critical. Ensure that the seed culture is healthy and in the exponential growth phase before inoculating the production fermenter.[12]
-
Medium Composition: The initial concentrations of carbon, nitrogen, and other essential nutrients in the batch medium must be sufficient to support initial growth. Deficiencies can be addressed by adjusting the initial medium composition.
-
pH Control: As with production, cell growth is pH-dependent. A pH of around 6.5 is favorable for the growth rate of A. mediterranei.[8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal feeding strategy for carbon and nitrogen sources in a fed-batch culture for Rifamycin B production?
A1: The optimal feeding strategy often involves a multi-stage approach. For carbon, a constant or step-wise feeding of glucose to maintain its concentration and avoid catabolite repression is beneficial.[13] For example, a study showed that adding 12% glucose on day 4 of fermentation significantly increased the yield.[7] For nitrogen, supplementing with yeast extract (e.g., 0.1% on day 2) or replacing ammonium sulfate with potassium nitrate can enhance production.[7]
Q2: What is the ideal pH profile during fed-batch fermentation of Rifamycin B?
A2: A biphasic pH profile is generally recommended. The initial growth phase benefits from a slightly acidic pH of around 6.5.[8][9] As the culture enters the production phase, the pH should be shifted to and maintained at approximately 7.0.[8][9]
Q3: How critical is dissolved oxygen (DO) control, and what are the recommended setpoints?
A3: DO control is critical as A. mediterranei is an aerobic bacterium. Maintaining DO levels above 25-30% saturation is crucial for high productivity.[9][10] A successful strategy involves a high aeration rate (e.g., 1.5 vvm) during the initial growth phase, followed by controlling the DO at 30% saturation for the remainder of the fermentation.[9]
Q4: Can foaming be completely avoided?
A4: While complete avoidance is difficult, especially in protein-rich media, it can be effectively managed. A combination of a well-designed fermenter, optimized agitation and aeration rates, and the judicious use of antifoaming agents is the most effective approach.[1][2] Automated foam control systems using sensors can prevent excessive addition of antifoam, which can interfere with oxygen transfer.[5]
Q5: What are the key differences in yield between batch and fed-batch fermentation for Rifamycin B?
A5: Fed-batch fermentation consistently results in significantly higher Rifamycin B yields compared to batch culture. This is because fed-batch strategies alleviate substrate limitation and reduce the accumulation of inhibitory byproducts. Studies have shown that shifting from batch to fed-batch can increase the volumetric production rate of Rifamycin B substantially.[14] For example, one study reported an increase in Rifamycin B concentration from what was achieved in a batch culture to 1146 mg/L in a fed-batch system.[13][14]
Quantitative Data Summary
The following tables summarize the impact of various fed-batch strategies on Rifamycin B production as reported in the literature.
Table 1: Effect of Carbon and Nitrogen Source Fed-Batching on Rifamycin B Yield
| Feeding Strategy | Rifamycin B Yield (g/L) | Percentage Increase (%) | Reference |
| Control (Batch) | 7.85 | - | |
| 12% Glucose fed on day 4 | 11.45 | 46% | |
| 12% Glucose (day 4) + 0.1% Yeast Extract (day 2) | 12.36 | 57% | |
| Control (F2 Medium) | ~3.02 | - | |
| F2m2 Medium + 12% Glucose (day 4) | ~5.3 | 75% | |
| F2m2 Medium + 0.1% Yeast Extract (day 2) | - | 55% over F2m2 control | |
| Integration of optimal feeding (glucose, uracil) | 24.8 | ~39% over optimized control | [6] |
Table 2: Effect of Process Parameter Control on Rifamycin B Yield
| Parameter Controlled | Condition | Rifamycin B Yield (g/L) | Percentage Increase (%) | Reference |
| Aeration (Control) | 1 vvm | 13.81 | - | [9] |
| Aeration | 1.5 vvm | 16.1 | 16.6% | [9] |
| Aeration + DO Control | 1.5 vvm for 3 days, then DO at 30% | 17.8 | 28.9% | [9] |
| pH (Control) | Constant at 7.0 | 10.8 | -21% vs optimal profile | [9] |
| pH (Optimal Profile) | 6.5 for 3 days, then 7.0 | 16.1 | - | [9] |
Experimental Protocols
1. Inoculum Preparation
This protocol describes the preparation of a seed culture of Amycolatopsis mediterranei for inoculating the production fermenter.[12]
-
Strain Maintenance: Maintain the A. mediterranei strain on an appropriate agar slant medium (e.g., containing dextrose, glycerol, yeast extract, beef extract, casein hydrolysate, peptone, malt extract, and agar) at 4°C and subculture regularly.[15]
-
Spore Suspension: Harvest spores from a mature slant and suspend them in sterile distilled water containing a surfactant (e.g., 0.01% v/v Tween 80) to achieve a desired spore concentration (e.g., 2.0 × 10^6 spores/mL).[15]
-
Seed Culture: Inoculate a 250 mL flask containing 50 mL of a suitable seed medium with the spore suspension.
-
Incubation: Incubate the seed culture on a rotary shaker at a specified temperature (e.g., 28°C) and agitation speed (e.g., 100 rpm) for 56 to 72 hours.[16]
-
Quality Check: Before inoculation, ensure the seed culture meets quality parameters such as pH (e.g., 7.6-7.9) and packed mycelial volume.[16]
2. Fed-Batch Fermentation Protocol
This protocol outlines a general procedure for the fed-batch fermentation of A. mediterranei for Rifamycin B production.
-
Fermenter Preparation: Prepare the fermentation medium and sterilize the fermenter.
-
Inoculation: Inoculate the sterile fermentation medium with 5% (v/v) of the prepared seed culture.[12]
-
Initial Batch Phase: Run the fermentation in batch mode for the first 2-3 days under the following conditions:
-
Fed-Batch Phase (Production):
-
pH Shift: After the initial growth phase (around day 3), shift and control the pH at 7.0 for the remainder of the fermentation.[9]
-
DO Control: Switch from a constant aeration rate to controlling the dissolved oxygen at 30% of saturation.[9]
-
Nutrient Feeding:
-
Begin feeding a sterile, concentrated glucose solution on day 3 or 4. The feeding rate should be adjusted to maintain a target residual glucose concentration.
-
If required by the specific protocol, feed other nutrients such as yeast extract or uracil at predetermined time points (e.g., 0.1% yeast extract on day 2).[6]
-
-
-
Monitoring: Regularly monitor key parameters such as pH, temperature, DO, glucose concentration, and Rifamycin B titer throughout the fermentation.[12]
3. Rifamycin B Extraction and Quantification
This protocol describes a common method for extracting and quantifying Rifamycin B from the fermentation broth.[12]
-
Biomass Separation: At the end of the fermentation, separate the mycelial biomass from the broth by centrifugation or filtration.[12]
-
Acidification: Adjust the pH of the supernatant (broth) to 2.0-4.0 with a suitable acid. This protonates Rifamycin B, increasing its solubility in organic solvents.[12]
-
Solvent Extraction: Extract the acidified broth with an equal volume of an organic solvent such as ethyl acetate or butyl acetate. Repeat the extraction to maximize recovery.[12]
-
Back-Extraction: Back-extract the Rifamycin B from the organic phase into an alkaline aqueous buffer (pH 7.5-8.0).[12]
-
Quantification: Determine the concentration of Rifamycin B spectrophotometrically. A differential spectrophotometric method is often used for accurate measurement in complex mixtures.[12]
Visualizations
Caption: Simplified overview of the Rifamycin B biosynthesis pathway.
Caption: Experimental workflow for Rifamycin B production.
Caption: Troubleshooting logic for low Rifamycin B yield.
References
- 1. How to Control Foaming in Microbial Fermentation Processes [synapse.patsnap.com]
- 2. Fermentation Foam Control: Principles, Causes, and Solutions - BRS Biotech equipment for biotechnology, pharma, food [brsbiotech.com]
- 3. nbinno.com [nbinno.com]
- 4. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
- 5. foamcontrol.co.uk [foamcontrol.co.uk]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. mbl.or.kr [mbl.or.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of dissolved oxygen control on growth and antibiotic production in Streptomyces clavuligerus fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Improvement of rifemycins production by Amycolatopsis mediterranei in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved Rifamycin B Production by Nocardia mediterranei MTCC 14 under Solid-State Fermentation through Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. internationalscholarsjournals.com [internationalscholarsjournals.com]
Validation & Comparative
In Vitro Activity of Rifamycin O Against Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of Rifamycin O against various clinical isolates, benchmarked against other rifamycin derivatives and relevant antibiotics. The information is supported by experimental data from published studies, offering insights into the potential antimicrobial spectrum of Rifamycin O.
Mechanism of Action: Rifamycins
Rifamycins as a class of antibiotics exert their bactericidal effects by inhibiting bacterial DNA-dependent RNA polymerase.[] This action is highly specific to the prokaryotic enzyme, preventing the elongation of messenger RNA and subsequently halting protein synthesis, which is crucial for bacterial survival.[]
Comparative In Vitro Activity of Rifamycin O
The available data on the in vitro activity of Rifamycin O is predominantly focused on Mycobacterium abscessus, a notoriously difficult-to-treat nontuberculous mycobacterium. However, historical data provides some insight into its activity against other bacterial species.
Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Rifamycin O and comparator antibiotics against various clinical isolates. A lower MIC value indicates greater potency.
| Antibiotic | Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Rifamycin O | Mycobacterium abscessus subsp. bolletii | - | - | 1.5 - 2.3 | A |
| Mycobacterium abscessus subsp. massiliense | - | - | 1.5 - 2.3 | A | |
| Mycobacterium abscessus subsp. abscessus | - | - | 1.5 - 2.3 | A | |
| Staphylococcus aureus | 0.025 | - | - | B | |
| Streptococcus faecalis | 0.5 | - | - | B | |
| Streptococcus hemolyticus | 0.025 | - | - | B | |
| Bacillus subtilis | 2.5 | - | - | B | |
| Proteus vulgaris | >100 | - | - | B | |
| Escherichia coli | >100 | - | - | B | |
| Rifampicin | Mycobacterium abscessus | - | >20 µM | - | A |
| Staphylococcus aureus | - | - | - | C, D | |
| Streptococcus pneumoniae | 0.008 - 0.032 | 0.012 | 0.023 | E | |
| Enterococcus faecalis | - | - | - | F | |
| Rifabutin | Mycobacterium abscessus | - | ~3.9 µM | - | A |
| Mycobacterium avium complex | - | ≤0.062 - 0.5 | 0.25 - 1 | G | |
| Mycobacterium kansasii | - | ≤0.062 | ≤0.062 | G | |
| Rifapentine | Mycobacterium abscessus | - | >20 µM | - | A |
| Mycobacterium avium complex | - | - | ≤2.0 | H | |
| Clarithromycin | Mycobacterium abscessus | - | ~3.9 µM | - | A |
References: A: Hanh, et al. Molecules. 2020. B: Sensi, et al. German Patent DE1181228B. 1964. C: Murphy, et al. Antimicrobial Agents and Chemotherapy. 2006. D: O'Neill, et al. Journal of Antimicrobial Chemotherapy. 2007. E: Novak, et al. Antimicrobial Agents and Chemotherapy. 1999. F: Watanakunakorn, et al. Journal of Antimicrobial Chemotherapy. 1983. G: Kim, et al. Antimicrobial Agents and Chemotherapy. 2021. H: Deshpande, et al. Frontiers in Pharmacology. 2021.
Note: The data from the German patent (Reference B) is historical and bacterial nomenclature may have changed. For instance, Micrococcus aureus is now generally referred to as Staphylococcus aureus, and Streptococcus faecalis is now Enterococcus faecalis. The experimental conditions in this historical document were not detailed.
Experimental Protocols
The determination of in vitro activity of antimicrobial agents is crucial for understanding their efficacy. The most common method cited in the referenced literature for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.
Broth Microdilution for MIC Determination
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under optimal growth conditions for a specified period (typically 18-24 hours). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism.
A variation of this method, the resazurin-based drug-susceptibility test, was used in the study of Rifamycin O against M. abscessus. In this assay, the viability of the bacteria after exposure to the antibiotic is determined by adding resazurin, a blue dye that is reduced to the pink-colored resorufin by metabolically active cells. The color change, or lack thereof, is used to determine the MIC.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the in vitro antimicrobial activity of a compound like Rifamycin O using a broth microdilution assay.
Caption: Generalized workflow for MIC determination.
Signaling Pathways and Logical Relationships
The primary mechanism of action for rifamycins, including Rifamycin O, involves the inhibition of a key bacterial enzyme. The following diagram illustrates this inhibitory pathway.
Caption: Mechanism of action of Rifamycin O.
References
Validating the Antibacterial Efficacy of Synthetic Rifamycin O: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial activity of synthetic Rifamycin O against various bacterial species. Its performance is benchmarked against other rifamycin analogues and commonly used antibiotics, supported by experimental data from in vitro and in vivo studies. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the critical evaluation of this compound for potential therapeutic applications.
Executive Summary
Rifamycin O, a member of the ansamycin class of antibiotics, demonstrates significant antibacterial activity, particularly against Gram-positive bacteria and mycobacteria. Its mechanism of action, like other rifamycins, involves the inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial transcription.[1] This guide synthesizes available data on its minimum inhibitory concentrations (MICs), in vivo efficacy, and cytotoxicity, offering a direct comparison with established antibiotics.
Comparative Antibacterial Activity
The in vitro antibacterial spectrum of Rifamycin O has been evaluated against a range of pathogenic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative comparison with other antimicrobial agents.
Gram-Positive Bacteria
| Bacterium | Rifamycin O (µg/mL) | Rifamycin B (µg/mL) | Rifamycin S (µg/mL) | Rifamycin SV (µg/mL) |
| Staphylococcus aureus | 0.025 | >100 | 0.005 | <0.005 |
| Streptococcus haemolyticus | 0.025 | 50 | 0.005 | <0.005 |
| Enterococcus faecalis | 0.5 | >100 | 0.1 | 0.1 |
Data sourced from a comparative study on the antibacterial activity of rifamycins.
Mycobacteria
A notable study investigated the efficacy of Rifamycin O against different subspecies of the emerging pathogen Mycobacterium abscessus.
| Antibiotic | M. abscessus subsp. abscessus (MIC₉₀, µM) | M. abscessus subsp. massiliense (MIC₉₀, µM) | M. abscessus subsp. bolletii (MIC₉₀, µM) |
| Rifamycin O | 4.0 | 6.2 | 4.0 |
| Rifampicin | >20 | >20 | >20 |
| Rifapentine | >20 | >20 | >20 |
| Rifabutin | 4.0 | 4.0 | 4.0 |
| Clarithromycin | 4.0 | 4.0 | 4.0 |
This data highlights that Rifamycin O exhibits strong inhibitory activity against M. abscessus, comparable to rifabutin and clarithromycin, and significantly more potent than rifampicin and rifapentine.[2]
Gram-Negative Bacteria
Limited data is available for the activity of Rifamycin O against key Gram-negative pathogens. One study reported the following MICs:
| Bacterium | Rifamycin O (µg/mL) |
| Escherichia coli | >100 |
| Proteus X 19 | >100 |
It is important to note that the activity of Rifamycin O against clinically significant Gram-negative bacteria such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii has not been extensively reported in the available literature.
In Vivo Efficacy: Zebrafish Infection Model
The therapeutic potential of Rifamycin O was assessed in a Mycobacterium abscessus-infected zebrafish model. This in vivo model provides insights into the drug's efficacy in a whole-organism system.
Results: Treatment with 25 µM of Rifamycin O significantly reduced the bacterial burden in infected zebrafish, comparable to the efficacy of rifabutin at the same concentration.[2] In contrast, rifampicin and rifapentine were ineffective at reducing the bacterial load in this model.[2]
Cytotoxicity Profile
An essential aspect of drug development is the evaluation of a compound's toxicity to host cells.
Findings: A study on the effects of Rifamycin O on mammalian cells demonstrated a favorable safety profile. Rifamycin O was found to be non-cytotoxic to mouse bone marrow-derived macrophages at concentrations up to 100 µM.[1] This suggests a high therapeutic index, a critical parameter for a potential antibiotic candidate.
Mechanism of Action
Rifamycins, including Rifamycin O, exert their antibacterial effect by specifically targeting the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP).[1] This binding event sterically hinders the elongation of the nascent RNA chain, thereby inhibiting transcription and ultimately leading to bacterial cell death. The high selectivity for the prokaryotic RNAP over its mammalian counterpart contributes to the low toxicity of this class of antibiotics in humans.
Mechanism of action of Rifamycin O.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of Rifamycin O is quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Workflow for MIC determination.
Methodology:
-
A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Two-fold serial dilutions of Rifamycin O are prepared in a 96-well microtiter plate.
-
Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Positive (bacteria, no drug) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of Rifamycin O on mammalian cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Mammalian cells (e.g., mouse bone marrow-derived macrophages) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Rifamycin O and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Zebrafish Infection Model for In Vivo Efficacy
The zebrafish (Danio rerio) embryo/larva is a powerful in vivo model for studying bacterial infections and evaluating the efficacy of antimicrobial compounds.
Methodology:
-
Zebrafish embryos at 2-3 days post-fertilization are anesthetized.
-
A microinjection of a defined number of fluorescently labeled bacteria (e.g., M. abscessus) is performed into a specific site, such as the yolk sac or caudal vein.
-
After infection, the embryos are transferred to a multi-well plate containing embryo medium with or without the test compound (Rifamycin O).
-
The infection progression and bacterial burden are monitored over several days using fluorescence microscopy.
-
The survival of the infected embryos is also recorded to determine the therapeutic efficacy of the compound.
Conclusion
Synthetic Rifamycin O demonstrates potent antibacterial activity, particularly against Gram-positive bacteria and clinically relevant mycobacteria like M. abscessus. Its in vivo efficacy in a zebrafish model, coupled with a favorable in vitro cytotoxicity profile, suggests its potential as a valuable therapeutic agent. However, its limited activity against the tested Gram-negative bacteria indicates a narrower spectrum compared to some broad-spectrum antibiotics. Further research is warranted to explore its efficacy against a wider range of Gram-negative pathogens and to elucidate its pharmacokinetic and pharmacodynamic properties in more advanced preclinical models. This guide provides a foundational dataset for researchers to build upon in the ongoing effort to develop novel and effective antimicrobial therapies.
References
A Comparative Analysis of Cross-Resistance: Rifamycin O and Other Rifamycins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-resistance profiles of Rifamycin O and other clinically significant rifamycins, including Rifampicin, Rifabutin, and Rifapentine. The information herein is supported by experimental data to facilitate research and development in the ongoing battle against antibiotic resistance.
Introduction to Rifamycin Resistance
Rifamycins are a critical class of antibiotics that exert their bactericidal effect by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), an enzyme essential for transcription.[1] The primary mechanism of resistance to this class of drugs is the development of mutations in the rpoB gene, which encodes the β-subunit of RNAP.[2] These mutations alter the drug's binding site, reducing its efficacy and often leading to cross-resistance among different rifamycin derivatives.[2] A secondary, less common mechanism of resistance involves enzymatic inactivation of the antibiotic.[1]
Comparative Analysis of In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Rifamycin O and other rifamycins against various bacterial strains, including susceptible and resistant isolates. This quantitative data provides a clear comparison of their in vitro potency and cross-resistance patterns.
Table 1: Comparative MICs of Rifamycins against Mycobacterium abscessus
A study on various subspecies of Mycobacterium abscessus revealed that Rifamycin O demonstrates significantly greater in vitro activity compared to Rifampicin and Rifapentine, and comparable activity to Rifabutin.[3]
| Antibiotic | M. abscessus subsp. abscessus (CIP 104536T) MIC (µM) | M. abscessus subsp. massiliense (CIP 108297T) MIC (µM) | M. abscessus subsp. bolletii (CIP 108541T) MIC (µM) |
| Rifamycin O | 4.0 - 6.2 | 4.0 - 6.2 | 4.0 - 6.2 |
| Rifampicin | > 20 | > 20 | > 20 |
| Rifabutin | < 3.9 | < 3.9 | < 3.9 |
| Rifapentine | > 20 | > 20 | > 20 |
Data sourced from a study on the in vitro activity of Rifamycin O against M. abscessus.[3]
Table 2: Cross-Resistance of Rifamycins in Rifampicin-Resistant Staphylococcus aureus with rpoB Mutations
Studies on methicillin-resistant Staphylococcus aureus (MRSA) have demonstrated varying degrees of cross-resistance among rifamycins depending on the specific rpoB mutation. Generally, rifabutin tends to retain more activity against rifampicin-resistant strains compared to rifapentine.[4]
| rpoB Mutation (Amino Acid Substitution) | Rifampicin MIC (µg/mL) | Rifabutin MIC (µg/mL) | Rifapentine MIC (µg/mL) |
| His481→Asn | 1 - 4 | 0.125 - 0.5 | 1 - 4 |
| His481→Tyr | ≥ 8 | 1 - 4 | ≥ 8 |
| Gln468→Lys | ≥ 8 | 2 | ≥ 8 |
| Ala477→Asp | 1 | 0.25 | 1 |
| Ser486→Phe | ≥ 8 | 2 | ≥ 8 |
Note: Data for Rifamycin O against these specific S. aureus mutants is not currently available in published literature.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing antibiotic susceptibility and cross-resistance. The following is a detailed protocol for the broth microdilution method, a standard technique used in the cited studies.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable liquid medium (e.g., Cation-adjusted Mueller-Hinton Broth for S. aureus, Middlebrook 7H9 broth for Mycobacteria).
-
Rifamycin Stock Solutions: Prepare high-concentration stock solutions of each rifamycin in an appropriate solvent, such as dimethyl sulfoxide (DMSO).
-
Culture Medium: Sterile broth medium appropriate for the test organism.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Assay Procedure:
-
Serial Dilution: In the microtiter plate, perform a two-fold serial dilution of each rifamycin stock solution with the culture medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Controls:
-
Growth Control: A well containing only the culture medium and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only the culture medium (no bacteria or antibiotic).
-
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific bacterium (e.g., 35-37°C for 16-24 hours for S. aureus, and for a longer period for slower-growing mycobacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Visualizing Experimental and Biological Pathways
To better understand the workflow of cross-resistance studies and the underlying mechanisms, the following diagrams are provided.
Caption: Workflow for Determining Rifamycin Cross-Resistance.
Caption: Mechanism of Rifamycin Action and Resistance.
References
- 1. The Enzymes of the Rifamycin Antibiotic Resistome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rifamycin O, An Alternative Anti-Mycobacterium abscessus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Characterization of rpoB Mutations Conferring Cross-Resistance to Rifamycins on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: A Head-to-Head Comparison of Novel Rifamycin Derivatives
For Immediate Release
In the ongoing battle against challenging bacterial infections, particularly those caused by mycobacteria and resistant pathogens, the development of new rifamycin derivatives offers a beacon of hope. This guide provides a comprehensive in vivo comparison of several promising next-generation rifamycin compounds, presenting key experimental data on their efficacy and pharmacokinetics. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these novel therapeutic agents.
Mechanism of Action: A Shared Blueprint
Rifamycin derivatives, both new and old, share a fundamental mechanism of action. They are potent inhibitors of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme crucial for transcription. By binding to the β-subunit of RNAP, these antibiotics physically obstruct the path of the elongating RNA transcript, effectively halting protein synthesis and leading to bacterial cell death. This targeted action, specific to bacterial RNAP, is the cornerstone of their therapeutic efficacy.
Rifamycin O: A Comparative Analysis of its Efficacy Against Drug-Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Rifamycin O against various drug-resistant bacterial strains, benchmarked against other rifamycin derivatives and alternative antibiotics. The following sections detail its performance through in vitro susceptibility data, in vivo efficacy studies, and an exploration of the mechanisms of action and resistance. Detailed experimental protocols are provided to support the reproducibility of the cited findings.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro activity of Rifamycin O has been most notably studied against Mycobacterium abscessus, a notoriously difficult-to-treat nontuberculous mycobacterium.[1] Data suggests that Rifamycin O exhibits potent activity against this pathogen, comparable to or exceeding that of other rifamycins and first-line agents.
Comparative Minimum Inhibitory Concentrations (MICs)
The following tables summarize the MIC90 (the concentration required to inhibit 90% of isolates) values of Rifamycin O and comparator antibiotics against various drug-resistant bacterial strains. It is important to note that data for Rifamycin O against many common multidrug-resistant organisms is limited in publicly available literature.
Table 1: In Vitro Efficacy Against Mycobacterium abscessus Complex [1]
| Antibiotic | M. abscessus subsp. abscessus (μM) | M. abscessus subsp. bolletii (μM) | M. abscessus subsp. massiliense (μM) |
| Rifamycin O | 6.2 | 4.0 | 4.0 |
| Rifabutin | 4.0 | 4.0 | 4.0 |
| Rifampicin | > 20 | > 20 | > 20 |
| Rifapentine | > 20 | > 20 | > 20 |
| Clarithromycin | 4.0 | 4.0 | 4.0 |
Table 2: Comparative In Vitro Efficacy Against Other Drug-Resistant Bacteria (Data for Rifamycin O is limited)
| Bacterial Species | Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| MRSA (S. aureus) | Rifampicin | 0.015 - 16[2] | - | - |
| Rifabutin | - | - | - | |
| Daptomycin | - | ≤1 | - | |
| Linezolid | - | - | - | |
| VRE (E. faecium) | Rifampicin | - | - | - |
| Vancomycin | - | - | >256 | |
| Teicoplanin | - | - | >128 | |
| ** P. aeruginosa ** | Rifampin | 32 - 1000[3] | - | - |
| Meropenem | - | - | - | |
| Colistin | - | - | - | |
| CRE (K. pneumoniae) | Rifampin | 4 - 64 | 16 | 32 |
| Meropenem | - | 32 | 64 | |
| Colistin | - | 2 | 4 |
In Vivo Efficacy: Preclinical Animal Models
The in vivo efficacy of Rifamycin O has been demonstrated in a zebrafish model of M. abscessus infection.[1] This model provides a valuable platform for the rapid assessment of antibiotic efficacy in a whole-organism system.
Zebrafish Infection Model: M. abscessus
In a study evaluating its efficacy, Rifamycin O demonstrated a significant reduction in the bacterial burden of M. abscessus in infected zebrafish larvae.[1] At a concentration of 25 μM, the therapeutic effect of Rifamycin O was comparable to that of rifabutin, a rifamycin known for its activity against this pathogen.[1] In contrast, rifampicin and rifapentine were not effective in reducing the bacterial load in this model.[1]
Mechanisms of Action and Resistance
Rifamycins, including Rifamycin O, exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[4][5] This binding prevents the elongation of messenger RNA transcripts, thereby halting protein synthesis and leading to bacterial cell death.
Resistance to rifamycins primarily arises from two mechanisms:
-
Target Modification: Mutations in the rpoB gene, which encodes the β-subunit of RNAP, can alter the drug-binding site, reducing the affinity of rifamycins for their target.[4][5][6] This is the most common mechanism of resistance.
-
Enzymatic Inactivation: Some bacteria possess enzymes that can chemically modify and inactivate rifamycins. A key example is rifamycin ADP-ribosyltransferase (Arr), which catalyzes the transfer of an ADP-ribose moiety to the rifamycin molecule, rendering it unable to bind to RNAP.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of Rifamycin O and comparator antibiotics
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of broth into wells 2 through 12 of the microtiter plate.
-
Add 100 µL of the highest concentration of the antibiotic to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control).
-
Seal the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
-
In Vivo Efficacy Testing in a Zebrafish Model of M. abscessus Infection
This protocol outlines a method for assessing the in vivo efficacy of antibiotics against M. abscessus using zebrafish larvae.
Materials:
-
Zebrafish embryos (e.g., 30 hours post-fertilization)
-
Fluorescently labeled M. abscessus
-
Microinjection apparatus
-
96-well plates
-
Rifamycin O and comparator antibiotic solutions
Procedure:
-
Infection:
-
Anesthetize zebrafish larvae.
-
Inject a known concentration of fluorescently labeled M. abscessus into the caudal vein or yolk sac.
-
-
Treatment:
-
Transfer individual infected larvae to the wells of a 96-well plate containing embryo medium.
-
Add the test antibiotic (e.g., Rifamycin O) to the desired final concentration. Include appropriate vehicle controls.
-
Incubate the larvae under standard conditions, refreshing the antibiotic-containing medium daily.
-
-
Analysis:
-
Monitor larval survival daily.
-
At specified time points, quantify the bacterial burden using fluorescence microscopy and image analysis software.
-
Alternatively, larvae can be homogenized and plated for colony-forming unit (CFU) counting.
-
Conclusion
Rifamycin O demonstrates significant promise as a therapeutic agent against drug-resistant Mycobacterium abscessus. Its in vitro and in vivo activity against this challenging pathogen are comparable or superior to some existing treatment options. However, a notable gap exists in the literature regarding its efficacy against a broader spectrum of multidrug-resistant bacteria, such as MRSA, VRE, and carbapenem-resistant Gram-negative bacilli. Further research is warranted to fully elucidate the potential of Rifamycin O as a broad-spectrum antibiotic for treating infections caused by these high-priority pathogens. The experimental protocols and resistance mechanism insights provided in this guide offer a foundation for future investigations in this critical area of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent Rifampicin derivatives can clear MRSA infections at single low doses when concomitantly dosed with Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rifamycin O, An Alternative Anti-Mycobacterium abscessus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
A Comparative Guide to Validating New Analytical Methods for Rifamycin O Detection
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Rifamycin O is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of established analytical methods for the closely related compound, Rifampicin, which can serve as a benchmark for validating new methods for Rifamycin O. We will explore High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as foundational techniques and propose a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and rapid analysis of Rifamycin O.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of validated analytical methods for Rifampicin, offering a baseline for new Rifamycin O method validation.
| Parameter | HPLC-UV Method for Rifampicin | LC-MS/MS Method for Rifampicin | Proposed UPLC-MS/MS Method for Rifamycin O (Hypothetical) |
| Limit of Detection (LOD) | 0.5 µg/mL[1] | 2.52 µg/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.75 µg/mL[1] | 7.228 ng/mL | ~0.5 ng/mL |
| Linearity Range | 40 - 100 µg/mL[1] | 5.021 - 1008.315 ng/mL[2] | 0.5 - 500 ng/mL |
| Accuracy (% Recovery) | 99.56%[1] | 96.7% - 101.1% | 98% - 102% |
| Precision (% RSD) | < 1.2%[1] | < 15%[2] | < 5% |
| Correlation Coefficient (r²) | 0.998[1] | 0.9981[2] | > 0.999 |
| Run Time | ~10 minutes | ~2.4 minutes | < 2 minutes |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Validated HPLC-UV Method for Rifampicin
This method is suitable for the quantification of Rifampicin in pharmaceutical dosage forms.[1]
-
Instrumentation: PEAK chromatographic system with LC-P7000 isocratic pump, Rheodyne injector with a 20 μL loop, and a variable wavelength programmable UV detector.[1]
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of methanol, acetonitrile, and water in a 60:20:20 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Sample Preparation: A standard stock solution of Rifampicin is prepared by dissolving the compound in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to fall within the linearity range. For pharmaceutical preparations, a sample equivalent to a specific dose is dissolved in methanol and diluted accordingly.[1]
Validated LC-MS/MS Method for Rifampicin in Plasma
This method is designed for the sensitive determination of Rifampicin in biological matrices like human plasma.[2]
-
Instrumentation: A liquid chromatograph coupled with a mass spectrometer.[2]
-
Column: BDS Hypersil Gold C18.[2]
-
Mobile Phase: A mixture of methanol and 2mM ammonium acetate (80:20 v/v).[2]
-
Flow Rate: 0.20 mL/min.[2]
-
Detection: Mass spectrometry.[2]
-
Sample Preparation: A one-step liquid-liquid extraction with ethyl acetate is used to extract Rifampicin from plasma samples. Phenacetin is used as an internal standard. Calibration standards are prepared by spiking blank plasma with known concentrations of Rifampicin.[2]
Proposed UPLC-MS/MS Method for Rifamycin O (for Validation)
This hypothetical advanced method aims for higher sensitivity and throughput for the analysis of Rifamycin O.
-
Instrumentation: An ultra-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A sub-2 µm particle size column (e.g., Acquity UPLC BEH C18 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-product ion transitions for Rifamycin O would need to be determined.
-
Sample Preparation: For pharmaceutical samples, dissolution in a suitable organic solvent like methanol followed by dilution. For biological samples, a protein precipitation or solid-phase extraction would be employed.
Method Validation Workflow and Comparison
The following diagrams illustrate the logical workflow for validating a new analytical method and a comparison of the discussed techniques.
Caption: Workflow for validating a new analytical method.
Caption: Comparison of analytical detection methods.
References
A Comparative Guide to the Pharmacokinetics of Rifamycin Compounds
The rifamycin class of antibiotics remains a cornerstone in the treatment of various bacterial infections, most notably tuberculosis. This guide provides a comparative analysis of the pharmacokinetic profiles of four key rifamycin compounds: rifampin, rifabutin, rifapentine, and rifaximin. Understanding their distinct absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for optimizing therapeutic regimens and minimizing adverse effects.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of the four rifamycin compounds, compiled from various clinical and pharmacokinetic studies. It is important to note that these values can exhibit significant inter-individual variability.
| Parameter | Rifampin | Rifabutin | Rifapentine | Rifaximin |
| Oral Bioavailability | 68-93%[1] | 12-20%[2][3] | Increased with a high-fat meal[4][5][6] | <0.4%[7] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours[1][8] | 2-3 hours[2] | ~4.3 hours[9] | 2.11-2.77 hours[7] |
| Plasma Protein Binding | ~80%[1][8][10] | ~71% (free fraction of 29%)[2] | >95% (up to 97%)[4][8] | Not applicable due to minimal systemic absorption |
| Volume of Distribution (Vd) | 0.64-0.66 L/kg[1] | 8-9 L/kg[2] | Not specified in search results | Not applicable |
| Elimination Half-life (t½) | 2-5 hours (decreases with long-term use)[1] | ~36-45 hours[2][3] | ~13-17 hours[6][11] | Not applicable |
| Metabolism | Primarily hepatic (deacetylation to active metabolite 25-desacetyl-rifampin)[1][10] | Extensively metabolized (two major active metabolites)[12][13] | Hepatic metabolism[6] | Primarily fecal (unchanged drug)[7] |
| Primary Excretion Route | Biliary/Fecal (60-65%)[1][14] | Fecal and Urine (10% unchanged in urine)[2] | Primarily in bile and feces[6] | Fecal (>97% as unchanged drug)[7] |
| CYP450 Enzyme Induction | Potent inducer (CYP3A4, 2C9, 2C19)[8][15] | Less potent inducer than rifampin, but also a substrate of CYP3A4[4][8] | Potent inducer (less than rifampin)[4] | Negligible systemic induction |
| Effect of Food on Absorption | Decreased absorption[4][16] | Not significantly affected | Increased absorption[4][16] | Not applicable |
Metabolic Pathway of Systemically Absorbed Rifamycins
The systemic rifamycins—rifampin, rifabutin, and rifapentine—are potent inducers of various drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, and drug transporters like P-glycoprotein.[8][14] This induction is a critical factor in drug-drug interactions. The following diagram illustrates the general metabolic pathway and the central role of these enzymes.
Caption: General metabolic pathway of systemic rifamycins.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing various analytical methodologies. A common and robust approach for the quantification of rifamycin compounds in biological matrices is High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometric (MS) detection.
General Workflow for Pharmacokinetic Analysis of Rifamycins
Caption: Workflow for pharmacokinetic analysis of rifamycins.
Detailed Methodological Considerations:
-
Study Design: Pharmacokinetic studies are often conducted as single-dose, randomized, crossover trials in healthy volunteers to determine bioequivalence and fundamental pharmacokinetic parameters.[9][17]
-
Sample Collection: Blood samples are typically collected at predefined intervals over a period of up to 84 hours post-dose to accurately capture the absorption, distribution, and elimination phases.[9]
-
Sample Preparation: A crucial step involves the extraction of the drug from the plasma matrix. This is commonly achieved through protein precipitation using organic solvents like methanol or ethyl acetate, followed by centrifugation.[18][19]
-
Analytical Instrumentation:
-
HPLC-UV: This method separates the drug from other plasma components using a chromatography column (e.g., C18), and quantification is performed by measuring the absorbance of UV light at a specific wavelength (e.g., 340 nm for rifampicin).[20]
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers higher sensitivity and selectivity. After chromatographic separation, the drug is ionized and fragmented, and specific fragments are detected, allowing for very precise quantification.[18][19]
-
-
Data Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life using non-compartmental or compartmental analysis software.[21]
Conclusion
The rifamycin compounds exhibit diverse pharmacokinetic profiles that significantly influence their clinical application. Rifampin, rifabutin, and rifapentine are systemically absorbed and are potent inducers of drug-metabolizing enzymes, necessitating careful consideration of drug-drug interactions.[4][8] In contrast, rifaximin's clinical utility in gastrointestinal disorders stems from its minimal systemic absorption.[22][23] The choice of a specific rifamycin should be guided by its intended therapeutic use, potential for drug interactions, and the specific pharmacokinetic properties outlined in this guide.
References
- 1. droracle.ai [droracle.ai]
- 2. journals.asm.org [journals.asm.org]
- 3. Clinical pharmacokinetics of rifabutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atsjournals.org [atsjournals.org]
- 6. youtube.com [youtube.com]
- 7. journals.asm.org [journals.asm.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Comparative study on the bioavailability and bioequivalence of rifapentine capsules in humans [frontiersin.org]
- 10. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. The clinical pharmacokinetics of rifabutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rifampicin – Pharmacokinetics [sepia2.unil.ch]
- 15. benchchem.com [benchchem.com]
- 16. Comparative pharmacokinetics and pharmacodynamics of the rifamycin antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Pharmacokinetic drug evaluation of rifaximin for treatment of diarrhea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Rifamycin O
For researchers, scientists, and drug development professionals, the proper disposal of Rifamycin O is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of Rifamycin O.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. The toxicological properties of Rifamycin O have not been fully investigated, and it should be handled as a potentially hazardous substance.[1]
Recommended PPE:
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or tightly fitting safety goggles. | [1][2] |
| Skin Protection | Impermeable and chemical-resistant gloves. Protective, impervious clothing to prevent skin exposure. | [1][2] |
| Respiratory Protection | Generally not required with adequate engineering controls. If dust or aerosols may be generated, a NIOSH-approved particulate respirator is necessary. | [1] |
General Handling Precautions:
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][6]
-
Wash hands thoroughly with soap and water after handling.[1][3]
-
Ensure adequate ventilation, preferably within a chemical fume hood.[4][5]
-
An accessible safety shower and eye wash station are essential.[1][3]
II. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of Rifamycin O is through incineration by a licensed hazardous waste disposal company.[2] This ensures the complete destruction of the compound, mitigating its environmental impact.
Step 1: Collection and Storage of Waste
-
Collect all Rifamycin O waste, including expired materials, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, in a designated and clearly labeled waste container.
-
The container must be sealed to prevent leakage or the release of dust.
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
Step 2: Engage a Licensed Disposal Company
-
Contact a licensed hazardous material disposal company to arrange for the pickup and disposal of the Rifamycin O waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for Rifamycin O to ensure they are fully aware of the material's properties and hazards.
Step 3: Incineration
-
The licensed disposal company will transport the waste to a facility equipped with a chemical incinerator, preferably with an afterburner and scrubber, to ensure complete combustion and neutralization of harmful byproducts.[2]
-
Some protocols suggest dissolving or mixing the material with a combustible solvent before incineration.[3] This should only be performed by trained personnel at the disposal facility.
Step 4: Documentation
-
Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the licensed disposal company. This documentation is crucial for regulatory compliance.
III. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Small Spills:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE as outlined in Section I.
-
Containment: If it is a powder, gently sweep up the material, avoiding the generation of dust.[5] If it is a liquid, absorb it with an inert material.
-
Collection: Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for disposal.
-
Decontamination: Thoroughly clean the spill area with soap and water.[2]
Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's emergency response team.
-
Ventilate: If it is safe to do so, ensure the area is well-ventilated.
IV. Environmental Precautions
Rifamycin O is classified as very toxic to aquatic life with long-lasting effects.[3] Therefore, it is critical to prevent its release into the environment.
-
Do not dispose of Rifamycin O down the drain or in the general trash.[2][3]
-
Prevent spillage from entering drains or water courses.[2][3][7]
-
All waste, including contaminated packaging, must be disposed of as hazardous waste.[2]
Rifamycin O Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of Rifamycin O, from initial waste generation to final disposal.
Caption: Workflow for the safe disposal of Rifamycin O.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Rifamycin O
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling and disposal of Rifamycin O. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. The following procedures have been compiled from multiple safety data sheets to provide a comprehensive overview.
Hazard Identification and Personal Protective Equipment
While some safety data sheets (SDS) do not classify Rifamycin O as a hazardous substance under the Globally Harmonized System (GHS), others indicate potential risks such as serious eye irritation and possible organ damage from single exposure.[1][2] Given the incomplete toxicological data, a cautious approach is mandatory.[1][3]
A thorough risk assessment should be conducted to determine the appropriate level of protection required.[3] The following table summarizes the recommended Personal Protective Equipment (PPE).
| Protection Type | Required PPE | Rationale and Guidelines |
| Eye/Face Protection | Chemical safety goggles or glasses conforming to EN 166 (EU) or NIOSH (US).[4] | To prevent eye contact, which may cause serious irritation.[1] In case of contact, immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][4] |
| Skin Protection | Impervious gloves (e.g., nitrile) and a lab coat.[1] | Handle with gloves and inspect them before use.[1][4] Use proper glove removal technique to avoid skin contact.[1] Wash hands thoroughly after handling. In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes.[1][4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95, N100, or P3) is required when there is a risk of dust formation or when engineering controls are insufficient.[1][3] | Avoid breathing dust, fumes, or vapors.[1] If engineering controls are inadequate, a full-face supplied-air respirator is recommended for sole protection.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow minimizes risks during the handling of Rifamycin O.
Preparation
-
Consult SDS : Always review the latest Safety Data Sheet (SDS) for Rifamycin O before beginning any work.
-
Designate Area : Perform all handling procedures in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Assemble Materials : Ensure all necessary equipment, including PPE, spill kits, and clearly labeled waste containers, are readily accessible.
Handling
-
Don PPE : Put on all required PPE as specified in the table above.
-
Weighing : Handle the solid powder carefully to avoid creating dust.[1]
-
Solution Preparation : When dissolving, add the solid to the solvent slowly to prevent splashing. Rifamycin O is soluble in water, DMSO, and ethanol.[1]
-
Avoid Contact : Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[3][5]
Post-Handling
-
Decontamination : Clean the work area thoroughly after handling.
-
Doff PPE : Carefully remove PPE, avoiding self-contamination, and wash hands thoroughly with soap and water.[3]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4][5] Store away from strong oxidizing agents.[3]
Caption: Workflow for the safe handling of Rifamycin O.
Emergency Procedures: First Aid
In the event of exposure, follow these first-aid measures and seek immediate medical attention.[4]
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen.[4][6] Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately.[4] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][4] Seek medical attention if symptoms occur. |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1][4] Rinse the mouth with water.[1][4] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[4] |
Disposal Plan
Dispose of Rifamycin O waste in accordance with all local, state, and federal regulations.[1] While some sources suggest small quantities can be disposed of with household waste, it is best practice to treat it as chemical waste.[1][3]
-
Waste Collection : Collect waste in a clearly labeled, sealed container for pickup by a licensed waste disposal company.[1][4]
-
Environmental Protection : Do not allow the product to enter drains or waterways.[1][4]
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the chemical waste.[3][4]
Caption: Logical relationship for the disposal of Rifamycin O.
References
- 1. benchchem.com [benchchem.com]
- 2. Rifamycin, 4-O-(carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-, gamma-lactone | C39H47NO14 | CID 5280468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Page loading... [guidechem.com]
- 6. kmpharma.in [kmpharma.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
